molecular formula C10H13NO3S B1295087 4-(Phenylsulfonyl)morpholine CAS No. 5033-21-6

4-(Phenylsulfonyl)morpholine

Cat. No.: B1295087
CAS No.: 5033-21-6
M. Wt: 227.28 g/mol
InChI Key: LRXKXDGJVHZGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylsulfonyl)morpholine is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(benzenesulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKXDGJVHZGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198343
Record name Morpholine, 4-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-21-6
Record name 4-(Phenylsulfonyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5033-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5033-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylsulfonyl)morpholine is an organic compound belonging to the sulfonamide class, featuring a morpholine ring attached to a phenylsulfonyl group.[1][2] Its unique structural characteristics have garnered significant interest in medicinal chemistry and organic synthesis.[1] This molecule serves as a versatile building block for more complex structures and has been investigated for a range of biological activities, making it a compound of interest in drug discovery and development.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueSource
CAS Number 5033-21-6[1][3][4]
IUPAC Name 4-(benzenesulfonyl)morpholine[1]
Molecular Formula C₁₀H₁₃NO₃S[1][3]
Molecular Weight 227.28 g/mol [1][3]
Solubility Poorly soluble in water; soluble in organic solvents and polar aprotic media.[1]
Octanol-Water Partition Coefficient (LogP) 1.07[1]

Synthesis and Manufacturing

The primary and most widely used method for synthesizing this compound is the sulfonylation of morpholine.[1]

General Reaction Scheme

This reaction involves the nucleophilic substitution of morpholine on phenylsulfonyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is generally conducted under mild conditions.[1]

Synthesis_of_4_Phenylsulfonyl_morpholine cluster_reactants Reactants cluster_products Products morpholine Morpholine reaction_node morpholine->reaction_node psc Phenylsulfonyl Chloride psc->reaction_node product This compound base Base (e.g., Triethylamine) base->reaction_node Reaction Medium hcl HCl reaction_node->product + HCl

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

While specific laboratory-scale protocols can vary, a general procedure based on the sulfonylation reaction is as follows:

  • Dissolution of Reactants : Morpholine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.

  • Addition of Base : A base, typically triethylamine, is added to the solution to act as an acid scavenger.

  • Addition of Sulfonylating Agent : Phenylsulfonyl chloride, dissolved in the same solvent, is added dropwise to the morpholine solution, usually at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.

  • Reaction Monitoring : The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification : Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 10% HCl) to remove excess base and morpholine.[5] The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Industrial Scale Synthesis

For larger-scale production, continuous flow reactors are increasingly employed.[1] This technology offers advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and potentially higher yields and purity.[1]

Chemical Reactivity

This compound can undergo several chemical transformations:

  • Oxidation : The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.[1]

  • Reduction : The compound can be reduced to yield sulfoxide derivatives with reducing agents such as sodium borohydride.[1]

  • Substitution : The morpholine ring can participate in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various functional groups.[1]

Biological Activity and Applications in Drug Development

This compound has demonstrated a range of biological activities, making it a valuable scaffold in drug discovery.

Anticancer Potential

This compound has been investigated for its potential therapeutic effects against cancer.[1] Research suggests it may be a promising candidate for treating conditions like triple-negative breast cancer (TNBC).[1][5]

A study focused on novel derivatives of this compound identified a lead compound, GL24, which exhibited a potent inhibitory effect on the growth of TNBC cells (MDA-MB-231) with a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM.[6] Transcriptomic analysis revealed that GL24 induces multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[6] These pathways ultimately lead to cell-cycle arrest and apoptosis.[6]

G cluster_signals Tumor Suppressive Signals GL24_derivative GL24 Derivative ER_Stress ER Stress GL24_derivative->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53_Pathway p53 Pathway ER_Stress->p53_Pathway G2M_Checkpoint G2/M Checkpoint ER_Stress->G2M_Checkpoint E2F_Targets E2F Targets ER_Stress->E2F_Targets Cell_Cycle_Arrest Cell-Cycle Arrest UPR->Cell_Cycle_Arrest p53_Pathway->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for a this compound derivative in TNBC.

Modulation of Antibiotic Activity

This compound has been shown to modulate the activity of certain antibiotics against multidrug-resistant bacteria.[2] While it does not possess significant intrinsic antimicrobial activity (MIC ≥1024 μg/mL), it can enhance the efficacy of aminoglycosides like amikacin and gentamicin against Gram-negative strains.[2] For instance, in combination with amikacin, it reduced the MIC against a resistant Pseudomonas aeruginosa strain from 312.5 to 39.06 μg/mL.[2] This suggests its potential as an adjuvant in antibiotic therapy to combat bacterial resistance.[2]

Enzyme Inhibition

Studies have indicated that this compound can inhibit certain enzymes, such as tyrosinase and aldose reductase.[1] This inhibitory activity is crucial for understanding its pharmacological potential and exploring further therapeutic applications.[1]

Other Applications

Beyond its biological activities, this compound is utilized as:

  • A building block in organic synthesis for creating more complex molecules.[1]

  • An intermediate in the synthesis of specialty chemicals.[1]

Safety and Handling

Specific safety data for this compound is not extensively detailed in the provided search results. However, based on safety data for structurally related sulfonyl morpholine compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8][9]

  • Handling : Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid breathing dust and contact with skin and eyes.[7][8][9] Wash hands thoroughly after handling.[8]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[7][8] If on skin, wash off with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[7][8]

Conclusion

This compound is a compound with significant potential, bridging the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its diverse biological activities, particularly in anticancer research and as an antibiotic modulator, makes it a valuable molecule for further investigation. As research continues, particularly into its derivatives and their mechanisms of action, this compound is poised to remain a relevant scaffold in the development of novel therapeutics.

References

An In-depth Technical Guide to 4-(Benzenesulfonyl)morpholine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(benzenesulfonyl)morpholine. It details the molecular structure, synthesis, and spectroscopic characterization of this compound. Furthermore, this guide explores its limited direct antimicrobial activity and, more significantly, the emerging role of the 4-(benzenesulfonyl)morpholine scaffold as a pharmacophore in the development of novel therapeutics, particularly in the context of triple-negative breast cancer. Detailed experimental protocols and data are presented to support researchers in the fields of medicinal chemistry and drug discovery.

Molecular Structure and Chemical Properties

4-(Benzenesulfonyl)morpholine is a chemical compound with the molecular formula C₁₀H₁₃NO₃S.[1] Its structure consists of a morpholine ring attached to a benzenesulfonyl group. The systematic IUPAC name for this compound is 4-(benzenesulfonyl)morpholine.[1]

Chemical Structure

Caption: 2D chemical structure of 4-(benzenesulfonyl)morpholine.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(benzenesulfonyl)morpholine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃S[1]
Molecular Weight 227.28 g/mol [1]
IUPAC Name 4-(benzenesulfonyl)morpholine[1]
CAS Number 5033-21-6[1]
SMILES C1COCCN1S(=O)(=O)C2=CC=CC=C2[1]
XLogP3-AA 0.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis and Spectroscopic Characterization

Synthesis

4-(Benzenesulfonyl)morpholine is typically synthesized via a nucleophilic substitution reaction between benzenesulfonyl chloride and morpholine.[2] The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the HCl byproduct.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve morpholine and triethylamine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask. B Cool the mixture in an ice bath. A->B C Slowly add a solution of benzenesulfonyl chloride in the same solvent to the cooled mixture with stirring. B->C D Allow the reaction to warm to room temperature and stir for several hours. C->D E Wash the reaction mixture with water, dilute HCl, and brine. D->E F Dry the organic layer over anhydrous sodium sulfate and filter. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by recrystallization or column chromatography. G->H

Caption: General experimental workflow for the synthesis of 4-(benzenesulfonyl)morpholine.

Spectroscopic Data

The structural confirmation of 4-(benzenesulfonyl)morpholine is achieved through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts are summarized in Tables 2 and 3.

Table 2: ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Morpholine H (adjacent to N)2.8 - 3.2Triplet4H
Morpholine H (adjacent to O)3.6 - 3.9Triplet4H
Aromatic H (ortho to SO₂)7.8 - 8.0Multiplet2H
Aromatic H (meta and para to SO₂)7.4 - 7.7Multiplet3H

Table 3: ¹³C NMR Spectral Data

Carbon AtomsChemical Shift (δ, ppm) (Predicted)
Morpholine C (adjacent to N)~46
Morpholine C (adjacent to O)~66
Aromatic C (ipso)~138
Aromatic C (ortho)~127
Aromatic C (meta)~129
Aromatic C (para)~133

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are presented in Table 4. In the FTIR spectrum, the bands between 3056 cm⁻¹ and 2977 cm⁻¹ are assigned as the C-H stretching mode of the aromatic ring.[3]

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
1350 - 1300S=O asymmetric stretch
1170 - 1140S=O symmetric stretch
1120 - 1080C-O-C stretch
950 - 910S-N stretch

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of 4-(benzenesulfonyl)morpholine shows a molecular ion peak [M]⁺ at m/z 227.[1]

Table 5: Key Mass Spectrometry Data

m/zRelative AbundanceAssignment
227High[M]⁺
86High[C₄H₈NO]⁺
56Medium[C₃H₆N]⁺

Biological Activity and Applications

Antimicrobial Activity

Studies have shown that 4-(benzenesulfonyl)morpholine itself possesses limited direct antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was found to be greater than 512 µg/mL for various bacterial and fungal strains. However, it has demonstrated potential as a modulator of antibiotic activity, enhancing the efficacy of aminoglycosides against certain Gram-negative bacteria.

Application in Cancer Research

The 4-(benzenesulfonyl)morpholine scaffold has emerged as a valuable pharmacophore in the design of novel anti-cancer agents. Derivatives of this compound have shown significant activity against triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[4][5]

One notable derivative, GL24, exhibited a low half-maximal inhibitory concentration (IC₅₀) value of 0.90 µM in MDA-MB-231 cells, a human breast cancer cell line.[4][5]

Transcriptomic analysis of TNBC cells treated with the 4-(benzenesulfonyl)morpholine derivative GL24 revealed the induction of multiple tumor-suppressive signaling pathways dependent on endoplasmic reticulum (ER) stress.[4][5] These pathways ultimately lead to cell-cycle arrest and apoptosis. The key pathways identified include the Unfolded Protein Response (UPR) and the p53 pathway.[4][5]

G Proposed Signaling Pathway of a 4-(Benzenesulfonyl)morpholine Derivative (GL24) in TNBC cluster_0 Drug Action cluster_1 Cellular Stress Response cluster_2 Tumor Suppressor Activation cluster_3 Cellular Outcomes GL24 4-(Benzenesulfonyl)morpholine Derivative (GL24) ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 CellCycleArrest G2/M Checkpoint Activation (Cell Cycle Arrest) UPR->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling cascade initiated by a 4-(benzenesulfonyl)morpholine derivative in TNBC cells.

Conclusion

4-(Benzenesulfonyl)morpholine is a readily synthesizable compound with a well-defined molecular structure. While its intrinsic biological activity appears limited, its chemical scaffold has proven to be a highly effective starting point for the development of potent and selective inhibitors for challenging therapeutic targets, most notably in the field of oncology. The ability of its derivatives to induce ER stress-mediated apoptosis in triple-negative breast cancer cells highlights the potential of this chemical class in addressing unmet medical needs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 4-(benzenesulfonyl)morpholine derivatives are warranted to advance these promising findings towards clinical applications.

References

Spectroscopic Profile of 4-(Phenylsulfonyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(Phenylsulfonyl)morpholine, a molecule of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural and vibrational properties of this compound (C₁₀H₁₃NO₃S, Molecular Weight: 227.28 g/mol ) have been characterized using a suite of spectroscopic techniques.[1][2][3] The data presented in the following tables provide a quantitative summary of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments, respectively. A study on the structural and vibrational properties of 4-(benzenesulfonyl)-morpholine has been conducted using multinuclear (¹H and ¹³C) NMR.[1]

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 - 7.55m5HPhenyl-H
3.70t, J = 4.8 Hz4HO-(CH₂)₂
3.05t, J = 4.8 Hz4HN-(CH₂)₂

Note: This is a representative ¹H NMR data interpretation. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The presence of the 4-substituted benzene ring is clearly identifiable in the ¹³C NMR spectrum.[1]

Chemical Shift (δ) ppmAssignment
135.0Phenyl C (quaternary)
133.0Phenyl C-H (para)
129.0Phenyl C-H (ortho)
127.5Phenyl C-H (meta)
66.5O-C H₂
46.0N-C H₂

Note: This is a representative ¹³C NMR data interpretation. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3050MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1360 - 1345StrongAsymmetric SO₂ stretch
1170 - 1150StrongSymmetric SO₂ stretch
1115 - 1085StrongC-O-C stretch
950 - 920StrongS-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

m/zRelative Intensity (%)Assignment
227Moderate[M]⁺ (Molecular Ion)
141High[M - C₄H₈NO]⁺
86High[C₄H₈NO]⁺
77High[C₆H₅]⁺

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a chemical shift reference (δ = 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution of the sample.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method (Electron Ionization - EI):

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: 2D structure of this compound.

References

The Anti-Cancer Potential of 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 4-(phenylsulfonyl)morpholine derivatives, with a particular focus on the compound GL24, in the context of cancer therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the mechanism of action, experimental data, and relevant protocols.

Executive Summary

Recent investigations into novel anti-cancer agents have highlighted the potential of this compound as a key pharmacophore. A derivative of this compound, designated GL24, has demonstrated significant inhibitory effects against triple-negative breast cancer (TNBC) cells.[1][2] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers a cascade of tumor-suppressive signaling pathways. These pathways, including the Unfolded Protein Response (UPR), the p53 signaling pathway, and the G2/M cell cycle checkpoint, converge to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1][2] This document will detail the quantitative efficacy of GL24, the experimental methodologies used to determine its biological activity, and the signaling pathways implicated in its anti-cancer effects.

Quantitative Biological Activity of GL24

The anti-proliferative activity of GL24 was assessed against a panel of eight triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the compound. The results are summarized in the table below.

Cell LineIC50 (µM)[2]
MDA-MB-2310.90
MDA-MB-157Effective
Hs 578TIneffective
HCC1143> 40
HCC38> 40
BT-549> 40
MDA-MB-453> 40
MDA-MB-468> 40

Note: "Effective" indicates significant inhibition, though a precise IC50 value was not provided in the summarized source. "Ineffective" indicates a lack of significant inhibition.

The data clearly indicates that GL24 is most potent against the MDA-MB-231 cell line, with an IC50 value of 0.90 µM.[1][2]

Core Signaling Pathways and Mechanism of Action

The anti-cancer activity of GL24 is rooted in its ability to induce ER stress, which leads to the activation of several key signaling pathways culminating in cell cycle arrest and apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

GL24 treatment disrupts protein folding homeostasis within the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a multi-faceted signaling network aimed at restoring ER function or, if the stress is irreparable, initiating apoptosis.

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins GL24 GL24 ER_Stress ER Stress GL24->ER_Stress UPR_Activation UPR Activation ER_Stress->UPR_Activation p53_Pathway p53 Pathway UPR_Activation->p53_Pathway G2M_Checkpoint G2/M Checkpoint UPR_Activation->G2M_Checkpoint Apoptosis Apoptosis p53_Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest CellCycleArrest->Apoptosis

Caption: High-level overview of GL24's mechanism of action.

p53 Pathway Activation

The UPR, in response to ER stress, can activate the p53 tumor suppressor pathway.[1][2] Activated p53 translocates to the nucleus and induces the transcription of genes that promote apoptosis, thereby eliminating damaged cancer cells.

p53_Pathway ER_Stress ER Stress p53_Activation p53 Activation ER_Stress->p53_Activation Pro_Apoptotic_Genes Pro-Apoptotic Gene Transcription p53_Activation->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: p53-mediated apoptotic pathway induced by ER stress.

G2/M Checkpoint and E2F Target Downregulation

Transcriptomic analysis revealed that GL24 treatment leads to the downregulation of genes involved in the G2/M checkpoint and E2F targets.[1][2] This disruption of the cell cycle machinery prevents cancer cells from progressing through mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][2]

G2M_Checkpoint_Pathway GL24 GL24 Gene_Downregulation Downregulation of G2/M Checkpoint and E2F Target Genes GL24->Gene_Downregulation Cell_Cycle_Arrest G2/M Arrest Gene_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Induction of cell cycle arrest via G2/M checkpoint disruption.

Experimental Protocols

The following are summaries of the key experimental protocols employed in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., GL24) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Apoptosis Detection by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis-related protein (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

The this compound derivative GL24 represents a promising lead compound for the development of novel therapeutics for triple-negative breast cancer. Its mechanism of action, centered on the induction of ER stress and the subsequent activation of multiple tumor-suppressive pathways, provides a strong rationale for its anti-cancer activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

The Emerging Role of 4-(Phenylsulfonyl)morpholine as a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective therapeutic agents is a continuous endeavor in medicinal chemistry. Within the vast landscape of chemical scaffolds, the 4-(phenylsulfonyl)morpholine moiety has recently gained significant attention as a promising pharmacophore. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core in drug discovery, summarizing key findings, detailing experimental protocols, and visualizing pertinent biological pathways and workflows.

Introduction to the this compound Pharmacophore

The this compound scaffold combines the structural rigidity of the sulfonyl group with the conformational flexibility of the morpholine ring. The sulfonamide linkage is a well-established pharmacophore in its own right, known for its ability to act as a hydrogen bond donor and acceptor, and to engage in dipole-dipole interactions. The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability. The combination of these two moieties in the this compound core creates a versatile building block for the design of novel bioactive molecules.

Therapeutic Applications and Biological Activities

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, particularly in the context of triple-negative breast cancer (TNBC). A study detailing the synthesis and evaluation of 23 novel derivatives identified a lead compound, GL24 , with significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[1]

Table 1: Anticancer Activity of this compound Derivatives against MDA-MB-231 Cells [1]

CompoundR GroupIC50 (µM)
GL24 (4m) 4-fluorobenzyl0.90
4aH>40
4bmethyl>40
4cethyl>40
4dpropyl2.53
4eisopropyl1.83
4fcyclopropylmethyl2.01
4gbenzyl1.03
4h2-fluorobenzyl1.29
4i3-fluorobenzyl1.09
4j2,4-difluorobenzyl1.45
4k4-(trifluoromethyl)benzyl1.12
4l4-(trifluoromethoxy)benzyl1.18
4n4-chlorobenzyl1.01
4o4-bromobenzyl1.15
4p4-iodobenzyl1.32

Note: The table presents a selection of the 23 synthesized compounds for brevity.

The mechanism of action for GL24 was investigated through transcriptomic analysis, which revealed the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1] This leads to cell-cycle arrest and ultimately apoptosis in cancer cells.

GL24 GL24 ER_Stress Endoplasmic Reticulum Stress GL24->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint ER_Stress->G2M_Checkpoint E2F_Targets E2F Targets ER_Stress->E2F_Targets Cell_Cycle_Arrest Cell-Cycle Arrest UPR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Figure 1: Proposed mechanism of action for GL24 in TNBC cells.

Antimicrobial Activity

The core this compound structure has also been evaluated for its antimicrobial properties. While it exhibits weak direct antimicrobial activity, it has been shown to modulate the efficacy of existing antibiotics, particularly against multi-drug resistant (MDR) Gram-negative bacteria.[2]

A study investigated the ability of this compound to potentiate the activity of aminoglycoside antibiotics against resistant strains of Pseudomonas aeruginosa. The results demonstrated a significant reduction in the Minimum Inhibitory Concentration (MIC) of amikacin in the presence of the this compound compound.[2]

Table 2: Modulating Activity of this compound on Amikacin against P. aeruginosa 03 [2]

TreatmentMIC of Amikacin (µg/mL)
Amikacin alone312.5
Amikacin + this compound (128 µg/mL)39.06

This synergistic effect suggests that this compound could be a valuable adjuvant in combating antibiotic resistance.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward nucleophilic substitution reaction.[3]

Start Starting Materials Step1 Step 1: Reaction with Benzenesulfonyl Chloride Start->Step1 Intermediate This compound (Core Structure) Step1->Intermediate Step2 Step 2: Derivatization Intermediate->Step2 Final_Products Target Derivatives Step2->Final_Products

Figure 2: General synthetic workflow for this compound derivatives.

Protocol for the Synthesis of this compound: [2]

  • Materials: Benzenesulfonyl chloride, morpholine, methanol, pyridine.

  • Procedure:

    • To a solution of morpholine (2 mmol) in a methanolic mixture of pyridine (5 mL) at approximately 0 °C, add benzenesulfonyl chloride (1 mmol) dropwise with stirring.

    • Continue stirring at 0 °C for 2 hours.

    • Filter the resulting solid precipitate and wash with a cold methanol solution.

    • Dry the solid to obtain the crude product.

    • Recrystallize the crude product from a hot methanol solution by slow solvent evaporation at room temperature to yield pure this compound.

Protocol for the Synthesis of GL24 (4m): [1]

  • Step 1: Synthesis of 3-(morpholinosulfonyl)benzoic acid.

    • To a solution of 3-(chlorosulfonyl)benzoic acid in dichloromethane (DCM), add morpholine and stir at room temperature for 2 hours.

    • Acidify the reaction mixture with 10% HCl and extract the product.

  • Step 2: Synthesis of 3-(morpholinosulfonyl)benzoyl chloride.

    • Treat the product from Step 1 with oxalyl dichloride in tetrahydrofuran (THF) at 55 °C for 16 hours.

  • Step 3: Synthesis of N-hydroxy-3-(morpholinosulfonyl)benzamide.

    • React the product from Step 2 with hydroxylamine hydrochloride in an aqueous NaOH solution and THF at room temperature for 16 hours.

  • Step 4: Synthesis of O-(3-(morpholinosulfonyl)benzoyl)hydroxylamine.

    • Treat the product from Step 3 with tosyl chloride and 4-dimethylaminopyridine (DMAP) in THF at room temperature for 16 hours.

  • Step 5: Synthesis of GL24.

    • React the product from Step 4 with 4-fluorobenzylamine and triethylamine (TEA) in THF at 50 °C for 16 hours to yield the final product, GL24.

Biological Assays

Cell Viability Assay (MTT Assay): [1]

  • Cell Culture: Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay: [2]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR)

The anticancer activity data for the this compound derivatives against MDA-MB-231 cells provides initial insights into the structure-activity relationship of this pharmacophore.

cluster_SAR SAR Observations Core This compound Core R_Group R Group at N-position Core->R_Group is substituted with Activity Anticancer Activity R_Group->Activity influences Observation1 Small alkyl groups (H, Me, Et) show low activity. Observation1->Activity Observation2 Longer alkyl chains (propyl, isopropyl) and benzyl groups increase activity. Observation2->Activity Observation3 Halogen substitution on the benzyl ring (e.g., 4-fluoro in GL24) is favorable. Observation3->Activity

Figure 3: Key structure-activity relationships for anticancer activity.

  • The nature of the substituent on the second nitrogen atom of the linker significantly influences the anticancer potency.

  • Small, unsubstituted alkyl groups at this position result in a loss of activity.

  • The presence of a benzyl group is beneficial for activity.

  • Substitution on the phenyl ring of the benzyl group, particularly with halogens, can further enhance the cytotoxic effect, as exemplified by the potent activity of the 4-fluoro-substituted compound, GL24.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile pharmacophore in modern drug discovery. The initial findings in the fields of oncology and infectious diseases are highly encouraging and warrant further investigation. Future research should focus on expanding the chemical space around this core to explore its potential against a wider range of therapeutic targets. Detailed mechanistic studies and in vivo efficacy evaluations of lead compounds will be crucial for translating the promising in vitro results into clinically viable drug candidates. The continued exploration of the structure-activity relationships will undoubtedly guide the rational design of the next generation of this compound-based therapeutics.

References

The Morpholine Scaffold: A Physicochemical Deep Dive for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Morpholine in CNS Drug Design

The quest for effective Central Nervous System (CNS) therapeutics is one of the most challenging endeavors in modern medicine, largely due to the formidable blood-brain barrier (BBB). Successful CNS drug candidates must possess a meticulously balanced set of physicochemical properties to ensure adequate brain penetration, target engagement, and a favorable safety profile. Among the various heterocyclic scaffolds employed in medicinal chemistry, the morpholine ring has emerged as a "privileged" structure, frequently incorporated to bestow advantageous properties upon CNS drug candidates.[1]

This technical guide provides an in-depth analysis of the key physicochemical properties of morpholine derivatives in the context of CNS drug discovery. We will explore how the unique structural and electronic features of the morpholine moiety influence lipophilicity, solubility, ionization, and metabolic stability. This guide will also furnish detailed experimental protocols for measuring these critical parameters and visualize key workflows and pathways relevant to the discovery process.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, offers a unique combination of features. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center.[1] Crucially, the pKa of the morpholine nitrogen is typically lower than that of analogous piperidines, which can be advantageous for modulating ionization at physiological pH, thereby improving the overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[1] This fine-tuning of properties is essential for navigating the narrow physicochemical space required for successful CNS drugs.

Core Physicochemical Properties and Their Impact

Optimizing a compound for CNS activity requires a multiparameter approach. A widely recognized tool is the CNS Multiparameter Optimization (MPO) score, which combines six key physicochemical properties—lipophilicity (logP and logD), molecular weight (MW), topological polar surface area (TPSA), hydrogen bond donors (HBD), and pKa—into a single desirability score (0-6), where a higher score (≥4) indicates a greater probability of CNS drug-likeness.[2] This framework underscores the importance of a holistic view of a compound's properties.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of BBB penetration. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH (typically 7.4) for ionizable compounds. For CNS drugs, a delicate balance is required: sufficient lipophilicity is needed to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased risk of metabolism and off-target toxicity. The optimal range for CNS drugs is generally considered to be a logD₇.₄ between 1 and 4.[3] The morpholine moiety can help modulate lipophilicity, often reducing it compared to more greasy carbocyclic or piperidine analogues.

Table 1: Lipophilicity of Selected Morpholine-Containing CNS Drugs

CompoundlogPlogD (pH 7.4)Therapeutic Class
Viloxazine1.10 - 1.56~1.1Norepinephrine Reuptake Inhibitor[2][4][5]
Reboxetine3.1~2.5 (est.)Norepinephrine Reuptake Inhibitor[6]
Fenbutrazate4.3~4.3Psychostimulant[7]
Aqueous Solubility

Adequate aqueous solubility is a prerequisite for drug absorption, formulation, and distribution. Poor solubility can severely limit oral bioavailability and complicate the development of intravenous formulations. The morpholine ring, with its polar ether oxygen and the basic nitrogen that can be protonated to form a charged species, generally enhances the aqueous solubility of a molecule compared to its carbocyclic counterparts.

Table 2: Aqueous Solubility of Selected Morpholine-Containing CNS Drugs

CompoundFormAqueous SolubilityConditions
ViloxazineBase2.3 mg/mL (intrinsic)-[2][4]
ViloxazineHCl Salt78 mg/mL37 °C[2][4]
ReboxetineMesylate Salt~10 mg/mLPBS, pH 7.2[8]
Ionization Constant (pKa)

The pKa of a drug molecule dictates its ionization state at a given pH. For CNS drugs, which are often basic amines, the pKa is critical. A high pKa (>10) means the compound will be almost fully protonated (charged) at physiological pH 7.4. While this can improve solubility, the charged species generally has poor passive permeability across the BBB. A lower pKa (ideally between 7.5 and 9.5) allows for a significant fraction of the neutral, more lipophilic species to be present in equilibrium, facilitating BBB penetration. The electron-withdrawing effect of the morpholine oxygen reduces the basicity of the nitrogen atom, resulting in a pKa that is typically 1-2 units lower than that of an analogous piperidine, a feature often exploited in CNS drug design.[1]

Table 3: pKa of Selected Morpholine-Containing CNS Drugs

CompoundMost Basic pKaComments
Viloxazine8.47The morpholine nitrogen provides a basic center within the optimal range for CNS drugs.[2][4]
Reboxetine~9.0 (est.)The basicity of the morpholine nitrogen is crucial for its activity.
Metabolic Stability

The metabolic stability of a drug determines its half-life and duration of action. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes. The morpholine ring is generally considered metabolically robust but can be a site of oxidation, typically at the carbons adjacent to the nitrogen or oxygen, N-dealkylation, or ring-opening.[9] Understanding these pathways is crucial for designing compounds with appropriate pharmacokinetic profiles. In vitro assays using human liver microsomes (HLM) are the standard for assessing metabolic stability early in drug discovery.

Table 4: In Vitro Metabolic Stability of Morpholine-Containing CNS Drugs

CompoundPrimary Metabolizing Enzyme(s)In Vitro Half-life (HLM)Comments
ReboxetineCYP3A4Data not specified, but extensively metabolized.[10][11]The primary route of elimination is hepatic metabolism.[11]
ViloxazineCYP2D6Data not specified, but rapidly metabolized.[12]5-hydroxylation followed by glucuronidation is the major metabolic route in humans.[12]

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. Below are detailed protocols for the key assays discussed.

Determination of logP/logD (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining partition coefficients.[10]

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this aqueous phase with 1-octanol by mixing vigorously and allowing the layers to separate. Similarly, saturate 1-octanol with the PBS solution.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value. For non-ionizable compounds, this value is the logP.

Measurement of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound in its solid state.[13]

  • Compound Addition: Accurately weigh a small amount of the solid test compound (e.g., 1-2 mg) into a glass vial, ensuring an excess of solid material will remain after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]

  • Sample Preparation: After incubation, allow the vials to stand so that the excess solid can settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions, typically reported in µg/mL or µM.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3]

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[3]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[14]

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently. Immerse the calibrated pH electrode and the tip of an automated burette into the solution. Purge the solution with nitrogen to prevent CO₂ absorption.[3]

  • Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after the reading stabilizes at each point.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the inflection point of the curve. Perform the titration in triplicate to ensure reproducibility.[14]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of metabolism of a compound by Phase I enzymes.[15]

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a cold phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing co-factors such as NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.[15]

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .

Visualizing Key Concepts in CNS Drug Discovery

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental processes. The following have been generated using the Graphviz DOT language to illustrate key workflows.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Morpholine Derivative (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (Inactive) GPCR->G_Protein Activation G_Protein_A G-Protein (Active) G_Protein->G_Protein_A GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: A generic GPCR signaling pathway often targeted by CNS drugs.

G cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development Design Design & Synthesis InVitro_Bio In Vitro Biology (Potency, Selectivity) Design->InVitro_Bio InVitro_ADME In Vitro ADME (Solubility, logD, Stability) Lead_Opt Lead Optimization (Iterative Cycle) InVitro_ADME->Lead_Opt InVitro_Bio->InVitro_ADME Lead_Opt->Design SAR InVivo_PK In Vivo PK/PD (Rodent) Lead_Opt->InVivo_PK Promising Leads Tox Safety & Toxicology InVivo_PK->Tox Candidate Candidate Selection Tox->Candidate

Caption: An iterative workflow for CNS drug discovery and development.

Conclusion

The morpholine scaffold is a valuable tool in the medicinal chemist's arsenal for designing CNS drug candidates. Its ability to favorably modulate key physicochemical properties—lipophilicity, solubility, pKa, and metabolic stability—provides a strategic advantage in the multiparameter optimization challenge required to achieve BBB penetration and desirable drug-like properties. By carefully considering the impact of the morpholine moiety and rigorously applying the experimental protocols outlined in this guide, researchers can enhance their ability to design and identify novel therapeutics for neurological and psychiatric disorders. The continued exploration of morpholine derivatives, guided by a deep understanding of their physicochemical behavior, will undoubtedly lead to the next generation of successful CNS drugs.

References

An In-depth Technical Guide to the Lipophilicity and LogP Value of 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and octanol-water partition coefficient (LogP) of 4-(Phenylsulfonyl)morpholine, a key physicochemical parameter influencing its behavior in biological systems. This document details reported LogP values, outlines standardized experimental protocols for its determination, and presents a visual workflow of the gold-standard shake-flask method.

Core Concept: Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical property in drug discovery and development. It significantly impacts a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. The most common method for quantifying lipophilicity is by determining the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this ratio is known as the LogP value.

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For drug candidates, a balanced LogP is often sought to ensure adequate membrane permeability and aqueous solubility.

Quantitative Data for this compound

The lipophilicity of this compound has been determined through both experimental and computational methods. The following table summarizes the reported LogP values.

ParameterValueSourceNotes
LogP1.07Smolecule[1]Indicates moderate lipophilicity.
LogP0.7075ChemScene[2]Computationally derived value.
XLogP3-AA0.7PubChem[3]Computationally derived value.

The variance in these values highlights the distinction between experimentally determined and computationally predicted LogP values. While computational models provide rapid estimations, experimental determination remains the benchmark for accuracy. The value of 1.07 suggests that this compound possesses a moderate degree of lipophilicity, which may indicate favorable pharmacokinetic properties for membrane permeation.[1]

Experimental Protocols for LogP Determination

The determination of a compound's LogP value can be achieved through several well-established experimental methods. The shake-flask method is considered the "gold standard" due to its direct measurement of the partition coefficient.[4][5] High-Performance Liquid Chromatography (HPLC) offers a faster, indirect alternative.

Shake-Flask Method (Gold Standard)

This classical and widely recognized method directly measures the partitioning of a solute between n-octanol and water (or a suitable buffer, commonly at pH 7.4 to mimic physiological conditions).[5][6]

Principle: A known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water/buffer. The mixture is agitated until equilibrium is reached, allowing the compound to distribute between the two phases. The phases are then separated, and the concentration of the compound in each phase is determined analytically.

Detailed Methodology:

  • Preparation of Phases:

    • n-Octanol is saturated with water (or buffer) by stirring the two together for at least 24 hours, followed by a separation period to allow the phases to become distinct.

    • Similarly, the aqueous phase (water or 0.01 M phosphate buffer, pH 7.4) is saturated with n-octanol.[4][7]

  • Sample Preparation:

    • A stock solution of this compound is prepared, typically in a solvent like DMSO, to a concentration of around 10 mM.[4][7]

  • Partitioning:

    • A precise volume of the stock solution is added to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[6]

    • The vessel is sealed and shaken vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours) to ensure equilibrium is reached.[8]

    • The mixture is then allowed to stand undisturbed (e.g., overnight) for complete phase separation.[8] Emulsion formation can be a challenge with this method.[8]

  • Analysis:

    • Aliquots are carefully taken from both the n-octanol and aqueous layers, avoiding contamination between the phases.[5]

    • The concentration of this compound in each aliquot is quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[5]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is then determined by taking the base-10 logarithm of P.

HPLC-Based Method

Reverse-phase HPLC (RP-HPLC) provides a rapid and automated indirect method for estimating LogP values.[9][10]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a series of standard compounds with well-documented LogP values. The LogP of the test compound is then interpolated from this curve based on its retention time.

Detailed Methodology:

  • System Preparation:

    • An RP-HPLC system with a C18 column is used.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration:

    • A set of standard compounds with a range of known LogP values is injected into the HPLC system.

    • The retention factor (k') for each standard is calculated from its retention time.

    • A calibration curve is constructed by plotting the known LogP values of the standards against their corresponding log k' values.

  • Sample Analysis:

    • A solution of this compound is injected into the same HPLC system under identical conditions.

    • Its retention time is measured, and the log k' is calculated.

  • LogP Estimation:

    • The LogP value for this compound is then determined by using the regression equation from the calibration curve.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gold-standard shake-flask method for LogP determination.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Phase Preparation (n-Octanol/Water Saturation) C Partitioning Step (Mixing of Phases and Compound) A->C B Stock Solution Preparation (this compound in DMSO) B->C D Equilibration (Mechanical Shaking at 25°C) C->D E Phase Separation (Centrifugation or Standing) D->E F Aqueous Phase Sampling E->F G Organic Phase Sampling (n-Octanol) E->G H Concentration Analysis (HPLC-UV) F->H G->H I LogP Calculation (log([C]oct / [C]aq)) H->I

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

The lipophilicity of this compound, quantified by a LogP value in the range of approximately 0.7 to 1.1, indicates a moderately lipophilic character. This property is crucial for its potential applications in medicinal chemistry, as it suggests a favorable balance between aqueous solubility and lipid membrane permeability. The standardized experimental protocols, particularly the shake-flask method, provide a reliable means of accurately determining this critical physicochemical parameter, which is essential for guiding further research and development of this and related compounds.

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the safety and toxicity profile of 4-(Phenylsulfonyl)morpholine. However, a thorough literature search revealed a significant lack of direct toxicological data for this specific compound. Therefore, this guide summarizes the available information on structurally related compounds, namely Morpholine and Morpholine-4-sulfonyl chloride , to provide an inferred safety profile. The information on these related compounds should be interpreted with caution and is not a direct representation of the toxicological properties of this compound. Furthermore, data on the cytotoxic activity of a derivative is included to provide context on its biological activity.

Executive Summary

This compound is a morpholine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents.[1] Despite its scientific interest, there is a notable absence of publicly available, direct experimental data on its safety and toxicity. This guide provides a detailed review of the toxicological data for the parent amine, Morpholine, and a closely related analog, Morpholine-4-sulfonyl chloride, to infer potential hazards. Additionally, the cytotoxic effects of a this compound derivative in the context of cancer research are presented. Researchers, scientists, and drug development professionals are advised to consider this information as a preliminary assessment and to conduct appropriate safety studies for this compound itself.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃S[2][3]
Molecular Weight 227.28 g/mol [2][3]
CAS Number 5033-21-6[2][3]
Appearance No data available
Solubility No data available
LogP 0.7[2]

Toxicological Data (Inferred from Related Compounds)

Due to the absence of direct toxicological data for this compound, this section presents data for Morpholine and Morpholine-4-sulfonyl chloride.

Acute Toxicity

3.1.1. Morpholine

TestSpeciesRouteValueSource
LD50RatOral1050 mg/kg[4]
LD50Rat (female)Oral1,050 mg/kg[4]
LC50 (4-hour)RatInhalation<24.8 mg/L (nominal)[4]
LC50 (4-hour)RatInhalation>23.6 mg/L[4]

3.1.2. Morpholine-4-sulfonyl chloride

No quantitative acute toxicity data (e.g., LD50, LC50) was found in the search results.

Skin and Eye Irritation

3.2.1. Morpholine

TestSpeciesResultSource
Skin IrritationRabbitCorrosive[5]
Eye IrritationRabbitCorrosive[5]

3.2.2. Morpholine-4-sulfonyl chloride

The GHS classification indicates that it causes skin and serious eye irritation.[6]

Genotoxicity

No direct genotoxicity data for this compound was identified. For the parent compound, Morpholine, the data is mixed.

3.3.1. Morpholine

TestSystemResultSource
Ames TestSalmonella typhimuriumNo effects observed[7]
Chromosomal AberrationsChinese hamster bone marrow cellsPossible cytogenic effects (breaks)[7]
DNA Damage Assay-No effects observed[7]
Mouse Lymphoma AssayMouse lymphoma cellsSmall increase in tk locus mutations[8]
Morphological TransformationBALB/c 3T3 cellsIncreased frequency[8]
Carcinogenicity

3.4.1. Morpholine

There is inadequate evidence in experimental animals for the carcinogenicity of morpholine.[8] It is not classifiable as to its carcinogenicity to humans (Group 3).[8]

Reproductive and Developmental Toxicity

No data was found for this compound or Morpholine-4-sulfonyl chloride. For Morpholine, available information indicates it does not cause reproductive and developmental toxicity.[5]

Cytotoxicity of a this compound Derivative

A study on novel this compound derivatives for the treatment of triple-negative breast cancer (TNBC) identified a potent compound, GL24 (4m).[9]

CompoundCell LineParameterValueSource
GL24 (4m)MDA-MB-231IC500.90 µM[9][10]

This indicates that derivatives of this compound can exhibit significant biological activity, in this case, cytotoxicity against cancer cells.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available due to the lack of studies. However, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) would be appropriate for future studies.

  • Acute Oral Toxicity: Typically follows OECD Guideline 401, involving administration of the substance by gavage to fasted animals.[11]

  • Ames Test (Bacterial Reverse Mutation Test): Conducted according to OECD Guideline 471, using various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[12]

  • In Vitro Chromosomal Aberration Test: Follows OECD Guideline 473, using cultured mammalian cells (e.g., human peripheral blood lymphocytes) to identify structural chromosomal abnormalities.[13]

  • Fish, Acute Toxicity Test: As per OECD Guideline 203, fish are exposed to the test substance for 96 hours to determine the LC50.[1]

Visualizations

Inferred Hazard Identification Workflow

The following diagram illustrates a logical workflow for inferring the potential hazards of this compound based on available data from related compounds.

G Figure 1: Inferred Hazard Identification Workflow A Target Compound: This compound B Direct Toxicity Data Search A->B C No Direct Data Found B->C D Identify Structurally Related Compounds C->D E Related Compound 1: Morpholine D->E F Related Compound 2: Morpholine-4-sulfonyl chloride D->F G Gather Toxicity Data for Related Compounds E->G F->G H Acute Toxicity, Irritation, Genotoxicity Data (Morpholine) G->H I Irritation Data (Morpholine-4-sulfonyl chloride) G->I J Infer Potential Hazards of This compound (with caution) H->J I->J K Recommend Specific Toxicological Testing J->K

Caption: A flowchart outlining the process of inferring the toxicological profile of this compound.

Signaling Pathway of a this compound Derivative (GL24)

Based on a study of the derivative GL24, the following signaling pathway leading to cancer cell death has been proposed.[9]

G Figure 2: Proposed Signaling Pathway for GL24 GL24 GL24 (this compound derivative) ER_Stress ER Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M G2/M Checkpoint ER_Stress->G2M E2F E2F Targets ER_Stress->E2F Cell_Cycle_Arrest Cell-Cycle Arrest UPR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest G2M->Cell_Cycle_Arrest E2F->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A diagram illustrating the proposed mechanism of action for the derivative GL24.

Conclusion and Recommendations

There is a critical lack of direct safety and toxicity data for this compound. The available information on related compounds, such as Morpholine, suggests potential for acute toxicity and skin/eye irritation. The genotoxicity profile of Morpholine is inconclusive.

The cytotoxic activity of a this compound derivative in a cancer cell line highlights the biological potential of this chemical scaffold.

For any research or development involving this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted. This should include, at a minimum:

  • Acute toxicity studies (oral, dermal, inhalation).

  • Skin and eye irritation studies.

  • A battery of in vitro genotoxicity tests (e.g., Ames test, chromosomal aberration assay).

  • In vivo genotoxicity testing if in vitro results are positive.

  • Repeated dose toxicity studies.

Until such data is available, this compound should be handled with appropriate caution, assuming it may possess hazards similar to or greater than its parent compound, Morpholine.

References

The Enduring Scaffold: An In-depth Guide to the Discovery and History of N-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, have made it a privileged scaffold in drug design.[4][5] The ability to readily introduce a wide variety of substituents at the nitrogen atom (N-substitution) allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Consequently, the N-substituted morpholine motif is a recurring feature in a multitude of FDA-approved drugs, validating its importance in the development of therapeutic agents.[6] This technical guide provides a comprehensive exploration of the discovery of the morpholine core, the historical evolution of its N-substituted derivatives, and their profound impact on modern drug development, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis of the Morpholine Core

The history of morpholine is intrinsically linked to the pioneering era of heterocyclic chemistry in the late 19th century. The naming of the compound is attributed to the German chemist Ludwig Knorr, who, during his extensive work on alkaloids, incorrectly postulated that this heterocyclic ring was a core component of the morphine structure.[2] While this hypothesis was later disproven, the name "morpholine" has persisted.

The earliest and most straightforward syntheses of the morpholine ring involved the acid-catalyzed dehydration of diethanolamine. This process, often employing strong acids like sulfuric or hydrochloric acid, forces an intramolecular cyclization to form the morpholine ring with the elimination of water.[7] This foundational method highlighted the accessibility of the scaffold from simple, readily available starting materials. Knorr's broader contributions to the synthesis of heterocycles, such as the Knorr pyrrole and quinoline syntheses, established a fertile ground for the exploration of novel ring systems and their derivatives, paving the way for the subsequent focus on functionalizing the morpholine core.[8][9][10][11][12]

The Evolution of N-Substituted Morpholine Synthesis

The true therapeutic potential of the morpholine scaffold was unlocked through the development of methods for its N-substitution. Functionalization at the nitrogen atom allows medicinal chemists to modulate a compound's target affinity, selectivity, and pharmacokinetic profile.

Early and classical methods for synthesizing N-substituted morpholines typically involve standard nucleophilic substitution reactions. These include the reaction of the morpholine nitrogen with various alkyl halides or related electrophiles, and reductive amination, where morpholine is reacted with an aldehyde or ketone in the presence of a reducing agent.[13] While effective, these methods sometimes lack efficiency or require harsh conditions.

Over the past few decades, a host of more sophisticated and efficient synthetic strategies have emerged. These modern methods often provide higher yields, greater functional group tolerance, and milder reaction conditions.[14][15][16]

Below is a general workflow illustrating the process of synthesizing and evaluating N-substituted morpholine derivatives.

G cluster_0 Synthesis cluster_1 Characterization & Screening Start Starting Materials (e.g., Morpholine, Electrophile) Reaction N-Substitution Reaction (e.g., Alkylation, Reductive Amination) Start->Reaction Workup Work-up & Purification (e.g., Extraction, Chromatography) Reaction->Workup Product N-Substituted Morpholine Product Workup->Product Analysis Structural Analysis (NMR, MS) Product->Analysis Screening Biological Screening (In vitro assays) Analysis->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for the synthesis and evaluation of N-substituted morpholines.
Summary of Synthetic Methodologies

The following table summarizes key methods for the synthesis of N-substituted morpholines, highlighting the evolution from classical to modern techniques.

MethodReagents/CatalystsTypical YieldsKey Features
Direct Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃)60-90%A straightforward and widely used method for simple alkyl substitutions.[13]
Reductive Amination Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃)70-95%Highly versatile for introducing a wide range of substituted alkyl groups.
Buchwald-Hartwig Amination Aryl halide/triflate, Palladium catalyst, Ligand75-98%A powerful modern method for the synthesis of N-aryl morpholines.
Ugi Multicomponent Reaction Aldehyde, Amine, Isocyanide, Carboxylic Acid60-85%Efficiently constructs complex morpholine derivatives in a single step.[6]
Ethylene Sulfate Reaction 1,2-amino alcohol, Ethylene sulfate, tBuOK>80%A modern, high-yielding, and redox-neutral protocol for forming the morpholine ring and enabling subsequent N-substitution.[15]

Landmark N-Substituted Morpholines in Drug Development

The versatility of the N-substituted morpholine scaffold is best illustrated by its presence in numerous successful therapeutic agents across different disease areas.

Gefitinib (Iressa®)
  • Therapeutic Class: Anticancer Agent (EGFR Tyrosine Kinase Inhibitor)

  • History: Gefitinib was developed by AstraZeneca and received its first approval in 2002 for the treatment of non-small cell lung cancer (NSCLC).[17][18] It was one of the first drugs to demonstrate the potential of targeted cancer therapies.

  • Role of the Morpholine Moiety: The N-substituted morpholine group in Gefitinib is crucial for its pharmacokinetic profile.[2][18] It enhances the molecule's solubility and provides a key point of interaction within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), contributing to its inhibitory activity.[18][19][20] Gefitinib functions by blocking the signal transduction pathways that lead to cell proliferation and survival.[19][20][21]

The simplified signaling pathway below illustrates the mechanism of action of Gefitinib.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand EGF Ligand Ligand->EGFR Binds PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/RAF/ERK Pathway Dimer->RAS Gefitinib Gefitinib Gefitinib->Dimer INHIBITS Proliferation Cell Proliferation, Survival PI3K->Proliferation RAS->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Reboxetine (Edronax®)

  • Therapeutic Class: Antidepressant (Norepinephrine Reuptake Inhibitor)

  • History: Developed by Pharmacia & Upjohn, Reboxetine was first marketed in 1997. It is a selective norepinephrine reuptake inhibitor (NRI), representing a class of antidepressants with a distinct mechanism from the more common SSRIs.[22][23]

  • Role of the Morpholine Moiety: The morpholine ring is the central scaffold of Reboxetine. The specific stereochemistry and the substituents attached to it are critical for its selective binding to the norepinephrine transporter (NET). The oxygen atom within the morpholine ring is a key feature for its activity.[23]

Aprepitant (Emend®)
  • Therapeutic Class: Antiemetic (NK₁ Receptor Antagonist)

  • History: Aprepitant was developed by Merck & Co. and approved in 2003. It is used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).

  • Role of the Morpholine Moiety: Aprepitant features a complex, stereochemically rich structure where the morpholine ring serves as a rigid core.[24] This core correctly orients the other pharmacophoric elements, such as the fluorophenyl and bis(trifluoromethyl)phenyl groups, for high-affinity binding to the neurokinin 1 (NK₁) receptor. The development of a greener, more efficient synthesis for Aprepitant, which significantly reduced waste, was a landmark achievement in pharmaceutical process chemistry.[25]

Quantitative Data Summary

The following table presents representative pharmacological data for the discussed N-substituted morpholine-containing drugs.

DrugTargetPotency (IC₅₀ / Kᵢ)Indication
Gefitinib EGFR Tyrosine KinaseIC₅₀: 20-80 nMNon-Small Cell Lung Cancer
Reboxetine Norepinephrine Transporter (NET)Kᵢ: ~1.1 nMMajor Depressive Disorder
Aprepitant Neurokinin 1 (NK₁) ReceptorIC₅₀: ~0.1-0.2 nMChemotherapy-Induced Nausea

Note: Potency values are approximate and can vary based on the specific assay conditions.

Key Experimental Protocols

Protocol 1: Historical Synthesis of Morpholine from Diethanolamine[7]

This protocol is based on early twentieth-century methods and is provided for historical context.

  • Acidification: To a 500 mL round-bottom flask equipped with a condenser, add 62.5 g of diethanolamine.

  • Slowly add concentrated hydrochloric acid with stirring until a pH of 1 is achieved.

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.

  • Isolation: Allow the mixture to cool to approximately 160 °C and pour the thick morpholine hydrochloride paste into a crystallization dish.

  • Free-basing: Scrape the solidified paste and mix thoroughly with 50 g of calcium oxide.

  • Distillation: Transfer the resulting paste to a distillation apparatus and perform a flame distillation to recover the crude, wet morpholine.

  • Drying and Purification: Dry the crude morpholine by stirring over potassium hydroxide pellets for one hour. Decant the morpholine and perform a final fractional distillation, collecting the fraction boiling at 126-129 °C. The expected yield is 35-50%.

Protocol 2: General Synthesis of an N-Arylmethyl Morpholine Derivative[26]

This protocol provides a representative modern method for N-substitution.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve morpholine (1.0 eq) and potassium carbonate (1.5 eq) in 30 mL of acetonitrile.

  • Addition of Electrophile: To the stirred suspension, add the desired substituted benzyl chloride (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired N-benzylmorpholine derivative.

Protocol 3: Key Step in the Green Synthesis of an Aprepitant Precursor[24][25]

This protocol outlines a key asymmetric transfer hydrogenation, a central feature of the improved Aprepitant synthesis.

  • Catalyst Preparation: In an inert atmosphere, charge a reactor with dichloro(p-cymene)ruthenium(II) dimer (0.005 eq) and (1S,2R)-cis-1-aminoindan-2-ol (0.01 eq) in an appropriate solvent.

  • Reaction: Add 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) to the catalyst solution.

  • Hydrogenation: Perform the transfer hydrogenation using a suitable hydrogen donor (e.g., formic acid/triethylamine mixture) at a controlled temperature until the reaction is complete.

  • Work-up and Isolation: Upon completion, quench the reaction and perform an extractive work-up.

  • Chiral Purity Enhancement: The resulting (R)-3,5-bistrifluoromethylphenyl ethanol can be isolated as an inclusion complex with DABCO (1,4-diazabicyclo[2.2.2]octane) to upgrade the enantiomeric excess to >99%.[24] This enantiomerically pure alcohol is a key intermediate for the construction of the Aprepitant morpholine core.[24]

Conclusion and Future Outlook

From its speculative origins in the study of morphine to its current status as a privileged scaffold in medicinal chemistry, the history of the N-substituted morpholine is a testament to the enduring value of heterocyclic chemistry. The development of increasingly sophisticated synthetic methodologies has enabled the incorporation of this versatile core into a wide array of therapeutic agents targeting diverse biological pathways. The proven success of drugs like Gefitinib, Reboxetine, and Aprepitant ensures that the N-substituted morpholine will remain a focal point for innovation in drug discovery.[1][3] Future research will undoubtedly continue to leverage this remarkable scaffold to design the next generation of targeted, effective, and safe medicines.

References

Methodological & Application

Synthesis protocol for 4-(Phenylsulfonyl)morpholine from morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An efficient and straightforward protocol for the synthesis of 4-(Phenylsulfonyl)morpholine from morpholine and benzenesulfonyl chloride is presented. This method is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol details the reaction setup, execution, purification, and characterization of the final product.

Application Notes

Introduction

This compound is a valuable building block in organic synthesis and a key pharmacophore in the development of various therapeutic agents.[1] Its derivatives have shown potential in cancer research, particularly against triple-negative breast cancer. The synthesis described herein involves the nucleophilic substitution of the chloride in benzenesulfonyl chloride by the secondary amine of morpholine. This reaction, a classic example of sulfonamide formation, is robust and generally high-yielding. A base, such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid byproduct.

Chemical Reaction

Morpholine reacts with benzenesulfonyl chloride in the presence of a base to yield this compound and the corresponding hydrochloride salt of the base.

Molecular Formula: C₁₀H₁₃NO₃S[1][2]

Molecular Weight: 227.28 g/mol [1][2]

IUPAC Name: 4-(benzenesulfonyl)morpholine[2]

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
MorpholineC₄H₉NO87.120.87 g (0.87 mL)10.0
Benzenesulfonyl chlorideC₆H₅ClO₂S176.621.77 g (1.33 mL)10.0
PyridineC₅H₅N79.103 mL-
Anhydrous AcetoneC₃H₆O58.0820 mL-
Deionized WaterH₂O18.02As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (0.87 g, 10.0 mmol) in a mixture of anhydrous acetone (20 mL) and dry pyridine (3 mL).[3]

  • Addition of Benzenesulfonyl Chloride: Cool the solution in an ice bath. Slowly add benzenesulfonyl chloride (1.77 g, 10.0 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours.[3]

  • Precipitation: Let the reaction mixture stand at room temperature for 24 hours, during which a precipitate will form.[3]

  • Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash with cold deionized water to remove pyridine hydrochloride.

  • Work-up: Transfer the filtrate to a separatory funnel. Add dichloromethane (20 mL) and wash with deionized water (3 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Combine the crude product from filtration with the residue from the organic layer after solvent removal under reduced pressure. Recrystallize the combined solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Characterization Data

  • Appearance: Off-white to white solid.

  • Melting Point: The melting point should be determined and compared with literature values.

  • ¹H NMR (CDCl₃): Spectral data should be acquired to confirm the structure.

  • ¹³C NMR (CDCl₃): Spectral data should be acquired for structural confirmation.[4]

  • Mass Spectrometry (GC-MS): m/z 227 (M⁺), 86, 56.[2]

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Morpholine in Acetone and Pyridine B Add Benzenesulfonyl Chloride (dropwise, 0°C) A->B C Stir at Room Temperature (2 hours) B->C D Stand for 24 hours C->D E Filter Precipitate D->E G DCM Extraction of Filtrate D->G F Wash with Cold Water E->F I Combine Crude Products F->I H Dry Organic Layer (Na₂SO₄) G->H H->I J Recrystallization I->J K Characterization (NMR, MS, MP) J->K

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

References

Synthesis of 4-(Phenylsulfonyl)morpholine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(phenylsulfonyl)morpholine from phenylsulfonyl chloride and morpholine. It includes a detailed experimental protocol, a summary of key quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Introduction

This compound is a sulfonylated morpholine derivative that has garnered interest in the field of drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. The phenylsulfonyl group can engage in various non-covalent interactions with biological targets. Derivatives of this compound have been investigated for their potential as anticancer agents, particularly in the context of triple-negative breast cancer, where they have been shown to induce cell-cycle arrest and apoptosis through the modulation of stress-related signaling pathways.[1]

The synthesis of this compound is typically achieved through the nucleophilic substitution of the chloride in phenylsulfonyl chloride by the secondary amine of morpholine. This reaction is generally straightforward and proceeds with high efficiency under mild conditions.[2]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₃NO₃S[3]
Molecular Weight 227.28 g/mol [3]
Reaction Time 2 hours[4]
Reaction Temperature Room Temperature[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.78-7.76 (m, 2H), 7.65-7.54 (m, 3H), 3.79 (t, J=4.8 Hz, 4H), 3.10 (t, J=4.8 Hz, 4H)[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 135.2, 133.1, 129.2, 127.6, 66.2, 46.1[2]

Experimental Protocol

This protocol details the synthesis of this compound from phenylsulfonyl chloride and morpholine.

Materials:

  • Phenylsulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 equivalent) and dichloromethane (DCM) as the solvent.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Phenylsulfonyl Chloride: While stirring the solution at room temperature, add phenylsulfonyl chloride (1.0 equivalent) dropwise using a dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, wash the reaction mixture with 1 M HCl.

    • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Morpholine and Triethylamine in DCM B 2. Add Phenylsulfonyl Chloride Dropwise A->B C 3. Stir at Room Temperature for 2 hours B->C D 4. Wash with 1 M HCl C->D E 5. Wash with Saturated NaHCO3 D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H I 9. Recrystallization or Column Chromatography H->I J 10. Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway in Cancer:

Derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating stress-related signaling pathways. The following diagram illustrates a conceptual signaling pathway.[1]

Signaling_Pathway Conceptual Signaling Pathway of this compound Derivatives in Cancer cluster_cell Cancer Cell cluster_stress Cellular Stress Response cluster_cycle Cell Cycle Control PSM This compound Derivative UPR Unfolded Protein Response (UPR) PSM->UPR induces p53 p53 Pathway PSM->p53 activates G2M G2/M Checkpoint Arrest UPR->G2M p53->G2M E2F E2F Target Downregulation p53->E2F Apoptosis Apoptosis G2M->Apoptosis leads to E2F->Apoptosis contributes to

Caption: Potential signaling pathway in cancer cells affected by this compound derivatives.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the continuous flow synthesis of 4-(Phenylsulfonyl)morpholine, a key intermediate in the development of various pharmaceutical compounds.[1] The protocols and data presented herein are designed to enable the safe, efficient, and scalable production of this important building block. Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions.[2][3]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of benzenesulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction: Benzenesulfonyl Chloride + Morpholine → this compound + Hydrochloric Acid

Experimental Setup

A modular continuous flow system is employed for this synthesis. The setup consists of two syringe pumps for reactant delivery, a T-mixer for combining the reactant streams, a heated reactor coil, a back-pressure regulator to maintain a single-phase flow, and a collection vessel.[4][5]

Components of the Continuous Flow System:

  • Pumps: Two high-pressure syringe pumps (e.g., Vapourtec R-Series) are used to deliver the reactant solutions at precise and pulseless flow rates.[6]

  • Reactant Reservoirs: Reactant solutions are stored in glass bottles under an inert atmosphere (e.g., nitrogen or argon).

  • Mixer: A T-shaped micromixer (e.g., PEEK or stainless steel) ensures efficient and rapid mixing of the reactant streams.

  • Reactor: A heated PFA (perfluoroalkoxy) or stainless steel tube reactor (e.g., 10 mL volume) is used. The reactor is placed in a temperature-controlled oil bath or a dedicated reactor heating module.

  • Back-Pressure Regulator (BPR): A BPR (e.g., 100 psi) is installed downstream of the reactor to prevent solvent boiling and ensure the reaction mixture remains in a single phase.

  • Quenching and Collection: The product stream is collected in a flask containing a quenching solution. For in-line quenching, a third pump can be introduced to add a quenching agent before collection.

Experimental Protocols

3.1. Preparation of Reagent Solutions

  • Solution A (Benzenesulfonyl Chloride): Prepare a 0.5 M solution of benzenesulfonyl chloride in a suitable organic solvent (e.g., acetonitrile or tetrahydrofuran).

  • Solution B (Morpholine and Base): Prepare a solution containing morpholine (1.1 equivalents, 0.55 M) and a suitable base such as triethylamine (1.2 equivalents, 0.6 M) in the same solvent as Solution A. Note: The use of a slight excess of morpholine and a base is recommended to ensure complete conversion of the sulfonyl chloride.

3.2. System Setup and Operation

  • Assemble the continuous flow reactor system as illustrated in the workflow diagram below.

  • Prime the pumps and tubing with the reaction solvent to remove any air bubbles.

  • Set the desired temperature for the reactor (e.g., 80 °C).

  • Set the flow rates for both syringe pumps to achieve the desired residence time. For a 10 mL reactor, a total flow rate of 1.0 mL/min will result in a residence time of 10 minutes.

  • Once the system has reached the set temperature and the flow is stable, switch the pump inlets from the solvent to the reactant solutions (Solution A and Solution B).

  • Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product.

  • The output from the back-pressure regulator is collected in a flask.

3.3. Product Isolation and Purification

  • The collected reaction mixture is quenched with water.

  • The organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Key Reaction Parameters

The following table summarizes the key reaction parameters for the continuous flow synthesis of this compound. These parameters can be varied to optimize the reaction for yield and purity.

ParameterValueUnit
Reactant Concentrations
Benzenesulfonyl Chloride0.5M
Morpholine0.55M
Triethylamine0.6M
Flow Rates
Solution A Flow Rate0.5mL/min
Solution B Flow Rate0.5mL/min
Total Flow Rate1.0mL/min
Reactor Conditions
Reactor Volume10mL
Residence Time10min
Temperature80°C
Pressure (BPR)100psi
Expected Outcome
Expected Yield>95%

Mandatory Visualizations

G cluster_reactants Reactant Preparation cluster_flow_system Continuous Flow System cluster_collection Product Collection & Work-up R1 Benzenesulfonyl Chloride in Solvent P1 Syringe Pump A R1->P1 R2 Morpholine & Base in Solvent P2 Syringe Pump B R2->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil M->R BPR Back-Pressure Regulator R->BPR C Collection Vessel BPR->C W Aqueous Work-up & Purification C->W Prod This compound W->Prod

Caption: Experimental workflow for the continuous flow synthesis of this compound.

G Yield Yield & Purity Temp Temperature Temp->Yield Increases Rate Time Residence Time Time->Yield Affects Conversion Conc Concentration Conc->Yield Impacts Throughput Ratio Stoichiometric Ratio Ratio->Yield Affects Selectivity

Caption: Logical relationship of key reaction parameters on reaction outcome.

References

Application of 4-(Phenylsulfonyl)morpholine in Organic Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Phenylsulfonyl)morpholine is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a morpholine ring with an electron-withdrawing phenylsulfonyl group, render it a valuable building block and pharmacophore. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing its utility in the synthesis of complex molecules and its role in the development of novel therapeutic agents.

Application in Drug Discovery: Anticancer Agents

A significant application of this compound is its use as a core scaffold in the design and synthesis of novel anticancer agents. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The addition of the phenylsulfonyl group can enhance binding affinities to biological targets and provide a handle for further synthetic diversification.

A notable example is the development of a series of this compound derivatives as potent inhibitors of triple-negative breast cancer (TNBC) cells.[1] In a recent study, 23 novel derivatives were synthesized, with compound GL24 (4m) emerging as a lead candidate with a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells.[1]

Signaling Pathway of GL24 (4m) in TNBC

The antitumor mechanism of GL24 involves the induction of endoplasmic reticulum (ER) stress-dependent apoptosis.[1] Upon treatment, GL24 triggers the unfolded protein response (UPR), leading to the activation of several tumor-suppressive signaling pathways, including the p53 pathway and the G2/M checkpoint, ultimately resulting in cell-cycle arrest and apoptosis.[1]

ER_Stress_Pathway GL24 GL24 (4m) ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53_pathway p53 Pathway UPR->p53_pathway G2M_checkpoint G2/M Checkpoint UPR->G2M_checkpoint Cell_Cycle_Arrest Cell Cycle Arrest p53_pathway->Cell_Cycle_Arrest G2M_checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of GL24-induced apoptosis.

Experimental Protocols

Synthesis of this compound

The parent compound, this compound, is typically synthesized via the sulfonylation of morpholine with phenylsulfonyl chloride in the presence of a base.[2]

General Procedure:

  • To a stirred solution of morpholine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add phenylsulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound in good to excellent yields.

Reactant/ReagentMolar Eq.SolventTime (h)Yield (%)
Morpholine1.0DCM2>90
Phenylsulfonyl Chloride1.1DCM2>90
Triethylamine1.2DCM2>90

Table 1: Typical reaction conditions for the synthesis of this compound.

Synthesis of this compound Derivatives with a 2N Linker (General Scheme)

A general synthetic route to novel this compound derivatives involves a multi-step sequence starting from the parent compound, as outlined in the work by Yang et al. (2024).[3]

Synthesis_Workflow Start This compound Step1 Modification of Phenyl Ring Start->Step1 Intermediate1 Functionalized Intermediate Step1->Intermediate1 Step2 Coupling with Linker Intermediate1->Step2 Intermediate2 Intermediate with Linker Step2->Intermediate2 Step3 Final Coupling with Substituted Amines Intermediate2->Step3 Final_Product Target Derivatives (e.g., GL24) Step3->Final_Product

Figure 2: General workflow for the synthesis of this compound derivatives.

Detailed Protocol for a Representative Derivative (Hypothetical Example based on General Scheme):

Note: The following protocol is a generalized representation based on the synthetic scheme and requires optimization for specific target molecules.

Step 1: Functionalization of the Phenyl Ring

  • Starting with this compound, introduce a functional group (e.g., a nitro group via nitration) on the phenyl ring to allow for further elaboration.

  • Reduce the nitro group to an amine, which can then be diazotized and converted to various other functionalities (e.g., halides, cyano group).

Step 2: Introduction of a Linker

  • The functionalized intermediate is then reacted with a suitable linker, for example, by acylation of an amino group with oxalyl dichloride.[3]

Step 3: Final Coupling

  • The intermediate bearing the linker is then coupled with a variety of substituted amines in the presence of a suitable base (e.g., triethylamine or sodium hydroxide) and solvent (e.g., THF or a mixture of THF/water) at elevated temperatures to yield the final target derivatives.[3]

StepReagents & ConditionsPurpose
1e.g., HNO3/H2SO4; then Fe/HClIntroduction of a handle for further reactions
2e.g., Oxalyl dichloride, THF, 55 °CIntroduction of a linker moiety
3Substituted amines, TEA or NaOH, THF/H2O, 50 °CIntroduction of diverse substituents for SAR studies

Table 2: Generalized steps for the synthesis of this compound derivatives.

Application in General Organic Synthesis

While the primary focus of recent research has been on its medicinal chemistry applications, this compound also holds potential as a building block in general organic synthesis. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the morpholine ring.

Potential Applications in C-N Cross-Coupling Reactions

The nitrogen atom of this compound is part of a sulfonamide, which can be a challenging substrate for C-N cross-coupling reactions like the Buchwald-Hartwig amination. However, with the development of advanced catalyst systems, the coupling of sulfonamides is becoming more feasible. This would allow for the direct arylation of the morpholine nitrogen, providing a route to N-aryl-4-(phenylsulfonyl)morpholine derivatives.

Hypothetical Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel, add this compound (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 eq.).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (as monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile molecule in organic synthesis. Its primary application to date has been as a pharmacophore in the development of novel anticancer agents, demonstrating significant potential in drug discovery. While its use in broader synthetic methodologies is still emerging, its unique electronic properties suggest that it could find further applications in areas such as C-N cross-coupling and the synthesis of other complex heterocyclic systems. The detailed protocols and data presented here provide a foundation for researchers to explore and expand the synthetic utility of this promising compound.

References

Application Notes and Protocols for 4-(Phenylsulfonyl)morpholine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging class of 4-(phenylsulfonyl)morpholine derivatives as potent anticancer agents, with a particular focus on their activity against triple-negative breast cancer (TNBC). Detailed protocols for their synthesis and evaluation are provided to facilitate further research and development in this promising area of oncology.

Introduction

The this compound scaffold has been identified as a valuable pharmacophore in the design of novel anticancer agents. Recent studies have demonstrated that derivatives of this scaffold can exhibit significant cytotoxic effects against various cancer cell lines. One notable study highlighted the synthesis of 23 novel this compound derivatives and identified a lead compound, GL24 (4m) , with potent activity against the MDA-MB-231 human breast cancer cell line, a model for triple-negative breast cancer.[1]

The mechanism of action for these compounds appears to be multifactorial, involving the induction of endoplasmic reticulum (ER) stress and the activation of several tumor-suppressive signaling pathways.[1] This multi-targeted approach may offer advantages in overcoming drug resistance mechanisms often encountered with conventional cancer therapies.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of the lead compound GL24.

Compound IDCancer Cell LineIC50 (µM)Reference
GL24 (4m) MDA-MB-231 (Triple-Negative Breast Cancer)0.90[1]

Signaling Pathway of GL24 in Triple-Negative Breast Cancer

The antitumor activity of GL24 in TNBC is attributed to its ability to induce a cascade of cellular events initiated by ER stress. This leads to the activation of the Unfolded Protein Response (UPR), which, along with the p53 pathway, promotes cell cycle arrest at the G2/M checkpoint and ultimately leads to apoptosis.

GL24_Signaling_Pathway GL24 GL24 Derivative ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint Activation UPR->G2M_Checkpoint p53->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets E2F Targets E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of the GL24 derivative in TNBC cells.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound derivatives, based on established methodologies.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold. Specific derivatives can be synthesized by using appropriately substituted starting materials.

Materials:

  • Morpholine

  • Substituted Phenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve morpholine in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add the substituted phenylsulfonyl chloride to the reaction mixture, typically at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[2][3][4]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Transcriptomic Analysis via RNA Sequencing

This protocol provides a general workflow for analyzing the changes in gene expression in cancer cells treated with a this compound derivative.

Materials:

  • Cancer cells treated with the test compound and a vehicle control

  • RNA extraction kit

  • DNase I

  • RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)

  • RNA sequencing library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a suitable library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment with the compound.

    • Conduct pathway analysis (e.g., Gene Ontology, KEGG) to understand the biological processes affected by the compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel this compound anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 RNA_Isolation RNA Isolation IC50->RNA_Isolation Select Lead Compound RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Pathway_Analysis Signaling Pathway Identification Bioinformatics->Pathway_Analysis

Caption: A typical workflow for anticancer drug discovery.

References

Synthesizing Novel Bioactive Agents: Application Notes and Protocols for the Derivatization of 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-(phenylsulfonyl)morpholine. This scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown significant potential in the development of new therapeutic agents, particularly in oncology.[1][2][3][4] The following sections detail synthetic strategies, experimental procedures, and the biological context for the application of these novel compounds.

Application Notes

The morpholine moiety is a versatile and privileged structure in drug design, known for its favorable physicochemical and metabolic properties.[3] When functionalized with a phenylsulfonyl group, the resulting this compound offers a robust starting material for creating diverse chemical libraries. Recent research has highlighted the potential of these derivatives as potent anticancer agents, particularly against triple-negative breast cancer (TNBC), a notoriously difficult-to-treat malignancy.[1][5]

A promising strategy for derivatization involves the synthesis of molecules containing a 2-nitrogen linker attached to the this compound core.[5] One such derivative, designated GL24, has demonstrated significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[1] Mechanistic studies have revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. This leads to the activation of the unfolded protein response (UPR), the p53 pathway, and G2/M checkpoint regulation, ultimately resulting in cell-cycle arrest and apoptosis.[1]

The general reactivity of this compound also allows for other modifications, including:

  • Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.[6]

  • Reduction: The sulfonyl group can be reduced to the corresponding sulfoxide using reducing agents such as sodium borohydride.[6]

  • Nucleophilic Substitution: The morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.[6]

These synthetic avenues provide a rich platform for generating novel molecules with diverse pharmacological profiles.

Quantitative Data Summary

The following table summarizes the biological activity of a key this compound derivative, GL24 (also referred to as 4m in some literature), against a triple-negative breast cancer cell line.

Compound IDCell LineIC50 (µM)Citation
GL24 (4m)MDA-MB-2310.90[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound derivatives incorporating a 2N linker, based on reported literature.[5]

Protocol 1: Synthesis of this compound Derivatives with a 2N Linker

Materials:

  • Morpholine

  • Benzenesulfonyl chloride

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

  • Oxalyl dichloride

  • Tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • 4-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Substituted amines

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

Procedure:

  • Synthesis of this compound (Starting Material):

    • Dissolve morpholine in DCM at room temperature.

    • Slowly add benzenesulfonyl chloride to the solution.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Acidify the mixture with 10% HCl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain this compound.

  • Synthesis of the Intermediate Acid Chloride:

    • Suspend the starting material in THF.

    • Add oxalyl dichloride and heat the mixture to 55°C for 16 hours.

    • Remove the solvent under reduced pressure to yield the acid chloride intermediate.

  • Synthesis of the Hydroxamic Acid Intermediate:

    • Dissolve the acid chloride intermediate in THF.

    • Add a solution of NH2OH·HCl in aqueous NaOH.

    • Stir the reaction at room temperature for 16 hours.

    • Acidify with 10% HCl and extract the product.

  • Tosylation of the Hydroxamic Acid:

    • Dissolve the hydroxamic acid intermediate in THF.

    • Add TsCl and DMAP.

    • Stir the reaction at room temperature for 16 hours.

  • Synthesis of the Final 2N Linker Derivatives:

    • To the tosylated intermediate in THF, add the desired substituted amine and a base (TEA or NaOH).

    • Heat the reaction mixture to 50°C for 16 hours.

    • Purify the final product using appropriate chromatographic techniques.

Visualizations

Signaling Pathway of GL24 in Triple-Negative Breast Cancer Cells

GL24_Signaling_Pathway GL24 GL24 Derivative ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint ER_Stress->G2M_Checkpoint E2F_Targets E2F Targets ER_Stress->E2F_Targets Cell_Cycle_Arrest Cell-Cycle Arrest UPR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of GL24 derivative in TNBC cells.

Experimental Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow Start This compound Step1 Reaction with Oxalyl Dichloride Start->Step1 Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Reaction with NH2OH·HCl Intermediate1->Step2 Intermediate2 Hydroxamic Acid Intermediate Step2->Intermediate2 Step3 Tosylation with TsCl Intermediate2->Step3 Intermediate3 Tosylated Intermediate Step3->Intermediate3 Step4 Reaction with Substituted Amines Intermediate3->Step4 Final_Product Novel Derivatives Step4->Final_Product

Caption: General workflow for synthesizing novel derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted morpholines utilizing palladium-catalyzed methodologies. The morpholine scaffold is a privileged structure in medicinal chemistry, and these methods offer versatile and efficient routes to a wide array of substituted analogs. The following sections detail four key palladium-catalyzed strategies: Carboamination, Allylic Alkylation, Hydroamination, and Oxidative Coupling.

Palladium-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

This method provides a reliable route to cis-3,5-disubstituted morpholines through the palladium-catalyzed reaction of O-allyl ethanolamine derivatives with aryl or alkenyl bromides. The reaction proceeds with high diastereoselectivity, affording the cis isomer as the major product.[1][2][3]

Reaction Workflow

G cluster_prep Substrate Preparation cluster_cyclization Pd-Catalyzed Carboamination N-Boc Amino Alcohol N-Boc Amino Alcohol O-Allyl Ether O-Allyl Ether N-Boc Amino Alcohol->O-Allyl Ether NaH, Allyl Bromide N-Boc Amino Alcohol->O-Allyl Ether O-Allyl Ethanolamine O-Allyl Ethanolamine O-Allyl Ether->O-Allyl Ethanolamine TFA O-Allyl Ether->O-Allyl Ethanolamine cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine O-Allyl Ethanolamine->cis-3,5-Disubstituted Morpholine Pd(OAc)2, P(2-furyl)3 NaOtBu, Aryl/Alkenyl Bromide O-Allyl Ethanolamine->cis-3,5-Disubstituted Morpholine

Caption: Workflow for the synthesis of cis-3,5-disubstituted morpholines.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a syn-aminopalladation mechanism. Oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the ethanolamine derivative, forms a palladium(II)-amido intermediate. Intramolecular syn-aminopalladation of the allyl group then occurs, followed by reductive elimination to yield the cis-disubstituted morpholine product and regenerate the Pd(0) catalyst.[1][3]

G Pd(0) Pd(0) Pd(II)-Amido Complex Pd(II)-Amido Complex Pd(0)->Pd(II)-Amido Complex Oxidative Addition + O-Allyl Ethanolamine ArBr ArBr ArBr->Pd(II)-Amido Complex syn-Aminopalladation\n(Boat-like Transition State) syn-Aminopalladation (Boat-like Transition State) Pd(II)-Amido Complex->syn-Aminopalladation\n(Boat-like Transition State) Palladacycle Intermediate Palladacycle Intermediate syn-Aminopalladation\n(Boat-like Transition State)->Palladacycle Intermediate cis-Morpholine cis-Morpholine Palladacycle Intermediate->cis-Morpholine Reductive Elimination cis-Morpholine->Pd(0) Catalyst Regeneration

Caption: Proposed mechanism for Pd-catalyzed carboamination.

Quantitative Data
EntryAryl BromideSubstrateProductYield (%)
12-BromonaphthaleneO-allyl-(R)-phenylglycinol derivativecis-3-phenyl-5-(naphthalen-2-ylmethyl)morpholine75
22-BromotolueneO-allyl-(R)-phenylglycinol derivativecis-3-phenyl-5-(o-tolylmethyl)morpholine75
31-Bromo-4-methoxybenzeneO-allyl-(R)-phenylglycinol derivativecis-3-phenyl-5-((4-methoxyphenyl)methyl)morpholine68
41-Bromo-4-fluorobenzeneO-allyl-(S)-alaninol derivativecis-3-methyl-5-((4-fluorophenyl)methyl)morpholine80
5(E)-1-Bromo-2-phenyletheneO-allyl-(R)-phenylglycinol derivativecis-3-phenyl-5-((E)-styrylmethyl)morpholine70
Experimental Protocol

Representative Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines: [3]

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), tri(2-furyl)phosphine (P(2-furyl)₃) (9.3 mg, 0.04 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol).

  • Evacuate the tube and backfill with nitrogen.

  • Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL). If the aryl bromide is a solid, add it with the other solids in step 1.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for the time indicated by TLC or GC/MS analysis (typically 12-24 h).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.

Enantioselective Palladium-Catalyzed Allylic Alkylation of Morpholinones

This protocol describes the synthesis of enantioenriched α-disubstituted morpholinones via a palladium-catalyzed decarboxylative allylic alkylation. This method is particularly useful for creating quaternary stereocenters.[2][4]

Reaction Scheme

G Racemic Morpholinone Substrate Racemic Morpholinone Substrate Enantioenriched α-Substituted Morpholinone Enantioenriched α-Substituted Morpholinone Racemic Morpholinone Substrate->Enantioenriched α-Substituted Morpholinone Pd2(dba)3, (S)-L* Toluene

Caption: Enantioselective synthesis of α-substituted morpholinones.

Quantitative Data
EntryR GroupProductYield (%)ee (%)
1Methyl2-allyl-2-methylmorpholin-3-one9199
2Benzyl2-allyl-2-benzylmorpholin-3-one9599
3Propargyl2-allyl-2-(prop-2-yn-1-yl)morpholin-3-one8598
4Allyl2,2-diallylmorpholin-3-one8899
5p-Methoxybenzyl2-allyl-2-(4-methoxybenzyl)morpholin-3-one9299

Data obtained using (S)-(CF₃)₃-t-BuPHOX as the chiral ligand.[2]

Experimental Protocol

General Procedure for Enantioselective Allylic Alkylation: [2][5]

  • In a glovebox, add the racemic morpholinone substrate (0.1 mmol, 1.0 equiv) to a vial.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 5 mol%) and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 12.5 mol%) in toluene (1.0 mL).

  • Add the catalyst solution (0.3 mL, corresponding to 0.0015 mmol Pd) to the vial containing the substrate.

  • Add additional toluene to bring the total reaction volume to achieve a 0.033 M concentration of the substrate.

  • Seal the vial and stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) until the reaction is complete as monitored by TLC or LC/MS.

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral SFC or HPLC analysis.

Stereoselective Palladium-Catalyzed Hydroamination

This method allows for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines and unsaturated alcohols. The key step is a palladium-catalyzed intramolecular hydroamination of an intermediate aminoalkene.[6][7]

Reaction Workflow

G Carbamate-Protected Aziridine Carbamate-Protected Aziridine Aminoalkene Intermediate Aminoalkene Intermediate Carbamate-Protected Aziridine->Aminoalkene Intermediate Unsaturated Alcohol Lewis Acid Substituted Morpholine Substituted Morpholine Aminoalkene Intermediate->Substituted Morpholine Pd Catalyst

Caption: Two-step synthesis of substituted morpholines via hydroamination.

Quantitative Data
EntryAziridine Substituent (R¹)Alcohol Substituent (R²)ProductYield (%)Diastereoselectivity
1PhenylH2-Phenyl-5-methylmorpholine85>20:1
2p-TolylH2-(p-Tolyl)-5-methylmorpholine82>20:1
3NaphthylH2-Naphthyl-5-methylmorpholine88>20:1
4PhenylPhenyl2,3-Diphenyl-5-methylmorpholine75>20:1
5IsopropylH2-Isopropyl-5-methylmorpholine78>20:1
Experimental Protocol

General Procedure for Palladium-Catalyzed Hydroamination: [6]

Step 1: Synthesis of the Aminoalkene Intermediate

  • To a solution of the carbamate-protected aziridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the unsaturated alcohol (1.5 equiv).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv).

  • Stir the reaction at 0 °C to room temperature until the aziridine is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the aminoalkene intermediate.

Step 2: Palladium-Catalyzed Hydroamination

  • In a sealed tube, dissolve the aminoalkene intermediate (1.0 equiv) in a suitable solvent (e.g., THF).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 5 mol%).

  • Heat the reaction mixture at the required temperature (e.g., 80-100 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography to afford the substituted morpholine.

Palladium-Catalyzed Oxidative Coupling of 1,3-Dienes and N-Arylaminoalcohols

This method provides access to vinyl-substituted morpholines through an oxidative coupling reaction between 1,3-dienes and N-arylaminoalcohols, catalyzed by palladium. The reaction utilizes a copper salt and a quinone as oxidants.[1][6][8]

Reaction Scheme

G 1,3-Diene + N-Arylaminoalcohol 1,3-Diene + N-Arylaminoalcohol Vinyl-Substituted Morpholine Vinyl-Substituted Morpholine 1,3-Diene + N-Arylaminoalcohol->Vinyl-Substituted Morpholine Pd(OAc)2, Cu(OAc)2 Benzoquinone, O2

Caption: Oxidative coupling for vinyl-substituted morpholine synthesis.

Quantitative Data
Entry1,3-DieneN-ArylaminoalcoholProductYield (%)
11,3-Butadiene2-(Phenylamino)ethanol4-Phenyl-2-vinylmorpholine78
2Isoprene2-(Phenylamino)ethanol2-Isopropenyl-4-phenylmorpholine75
31,3-Cyclohexadiene2-(Phenylamino)ethanolOctahydro-2-phenyl-4a,8a-etheno-2H-1,4-benzoxazine82
41,3-Butadiene2-((4-Methoxyphenyl)amino)ethanol4-(4-Methoxyphenyl)-2-vinylmorpholine72
51,3-Butadiene2-((4-Chlorophenyl)amino)ethanol4-(4-Chlorophenyl)-2-vinylmorpholine65
Experimental Protocol

General Procedure for Oxidative Coupling: [8]

  • To a reaction vessel, add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1 equiv), and 1,4-benzoquinone (1 equiv).

  • Add a solution of the N-arylaminoalcohol (1.0 equiv) in a suitable solvent (e.g., dioxane).

  • Introduce the 1,3-diene (2.0 equiv) into the reaction mixture.

  • Stir the reaction under an atmosphere of oxygen (balloon) at a specified temperature (e.g., 60 °C) for the required time (typically 24 h).

  • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography on silica gel to yield the vinyl-substituted morpholine.

References

Green Chemistry Approaches to Morpholine Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green and traditional synthesis routes to morpholine and its derivatives. Morpholine is a crucial scaffold in medicinal chemistry and drug development, and adopting greener synthetic methodologies is essential for sustainable pharmaceutical manufacturing.

Application Notes

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. Traditional synthesis methods often rely on harsh reagents and generate significant waste, prompting the development of more environmentally benign alternatives. This document outlines two primary approaches to morpholine synthesis: a novel, green one/two-step protocol using ethylene sulfate, and the conventional industrial method starting from diethylene glycol.

The featured green synthesis route offers a significant advancement by utilizing readily available and inexpensive reagents to convert 1,2-amino alcohols to morpholines in high yields.[1][2] This method is redox-neutral, avoiding the use of hazardous reducing agents like metal hydrides, and employs greener solvents, thus aligning with the principles of green chemistry.[1] The protocol demonstrates broad substrate scope and scalability, making it highly attractive for both academic research and industrial applications.[1][2]

In contrast, the traditional industrial synthesis of morpholine involves the reaction of diethylene glycol with ammonia over a hydrogenation-dehydrogenation catalyst at elevated temperatures and pressures. While effective for large-scale production, this method often requires stringent reaction conditions and can be energy-intensive. Recent advancements have focused on developing more efficient catalysts to lower the reaction pressure and temperature, thereby reducing the environmental footprint of this industrial process.

This document provides a comparative overview of these methods, with a focus on providing researchers with the necessary details to implement greener synthesis strategies in their own laboratories.

Data Presentation

The following tables summarize quantitative data for the different morpholine synthesis approaches, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Green Synthesis of Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate

Substrate (1,2-Amino Alcohol)Product (Morpholine)Yield (%)SolventBaseReference
2-AminoethanolMorpholine>95Acetonitrile/WatertBuOK[1]
(R)-2-Amino-1-propanol(R)-3-Methylmorpholine92Acetonitrile/WatertBuOK[1]
(S)-2-Amino-1-propanol(S)-3-Methylmorpholine91Acetonitrile/WatertBuOK[1]
1-Amino-2-propanol2-Methylmorpholine85Acetonitrile/WatertBuOK[1]
2-Amino-2-methyl-1-propanol3,3-Dimethylmorpholine88Acetonitrile/WatertBuOK[1]
(R)-2-Phenylglycinol(R)-3-Phenylmorpholine90Acetonitrile/WatertBuOK[1]
(S)-2-Phenylglycinol(S)-3-Phenylmorpholine89Acetonitrile/WatertBuOK[1]

Table 2: Industrial Synthesis of Morpholine from Diethylene Glycol and Ammonia

CatalystTemperature (°C)Pressure (atm)Diethylene Glycol Conversion (%)Morpholine Selectivity (%)Reference
Ni-Cu-Cr-Ti150-2501-30>9575-78[3]
Ni/Cu/Zn on Al2O3 with La180-2300.3-1.099.0-10098.5-99.5[4]
Nickel-copper-chromium150-250up to 30~90~70[3]
Raney nickel240-25025Not specifiedup to 49

Experimental Protocols

Protocol 1: Green Synthesis of Morpholine from 2-Aminoethanol and Ethylene Sulfate (Two-Step)

This protocol is based on the method described by Ortiz et al. (2024).[1]

Step 1: Zwitterion Formation

  • To a stirred solution of 2-aminoethanol (1.0 eq) in a mixture of acetonitrile and water (9:1 v/v), add ethylene sulfate (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The zwitterionic intermediate will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to obtain the zwitterionic intermediate.

Step 2: Cyclization to Morpholine

  • Suspend the dried zwitterionic intermediate in a suitable solvent such as acetonitrile or THF.

  • Add potassium tert-butoxide (tBuOK, 1.1 eq) to the suspension at room temperature.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford pure morpholine.

Protocol 2: Catalytic Synthesis of Morpholine from Diethylene Glycol and Ammonia

This protocol is a general representation of the industrial process. Specific conditions may vary based on the catalyst and reactor setup.

  • Catalyst Activation: The hydrogenation-dehydrogenation catalyst (e.g., Ni-Cu-Cr-Ti on a support) is typically activated in a stream of hydrogen at elevated temperatures prior to use.

  • Reaction Setup: A high-pressure reactor is charged with the activated catalyst.

  • Reaction Execution: A mixture of diethylene glycol, ammonia, and hydrogen is fed into the reactor.

    • Typical molar ratio of Diethylene Glycol : Ammonia : Hydrogen is approximately 1 : 3-10 : 0.1-1.

    • The reaction is carried out at a temperature of 150-250°C and a pressure of 1-30 atm.

  • Work-up and Purification:

    • The reactor effluent, containing morpholine, unreacted starting materials, water, and byproducts, is cooled and depressurized.

    • The crude product mixture is then subjected to a series of distillations to separate morpholine from other components.

Mandatory Visualization

Green_Morpholine_Synthesis cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Cyclization Amino_Alcohol 1,2-Amino Alcohol Zwitterion Zwitterionic Intermediate Amino_Alcohol->Zwitterion Acetonitrile/ Water Ethylene_Sulfate Ethylene Sulfate Ethylene_Sulfate->Zwitterion Zwitterion_step2 Zwitterionic Intermediate Base tBuOK Morpholine Morpholine Base->Morpholine Zwitterion_step2->Morpholine Acetonitrile or THF

Caption: Workflow for the green synthesis of morpholine.

Industrial_Morpholine_Synthesis DEG Diethylene Glycol Reactor High-Pressure Reactor (150-250°C, 1-30 atm) DEG->Reactor Ammonia Ammonia Ammonia->Reactor Hydrogen Hydrogen Hydrogen->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Catalyst Hydrogenation/ Dehydrogenation Catalyst Catalyst->Reactor Distillation Distillation Crude_Product->Distillation Pure_Morpholine Pure Morpholine Distillation->Pure_Morpholine

Caption: Industrial synthesis of morpholine from diethylene glycol.

References

Application Notes and Protocols for Phenotypic Drug Discovery of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of morpholine scaffolds in phenotypic drug discovery, with a focus on oncology. Detailed protocols for a primary phenotypic screen and a subsequent target deconvolution strategy are provided to guide researchers in identifying novel bioactive compounds and elucidating their mechanisms of action.

Application Note 1: Antiproliferative Activity of Morpholine-Quinazoline Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. When incorporated into a quinazoline core, this scaffold has given rise to a class of compounds with significant antiproliferation activity against various cancer cell lines. Phenotypic screens focusing on cytotoxicity are a primary method for identifying such compounds.

A notable example involves a series of morpholine-substituted quinazoline derivatives that have demonstrated potent cytotoxic effects against human breast cancer (MCF-7), lung cancer (A549), and neuroblastoma (SHSY-5Y) cell lines.[1] The primary phenotypic assay used to identify and characterize these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

The mechanism of action for lead compounds from such screens often involves the induction of apoptosis and cell cycle arrest.[1][2] For instance, promising morpholine-quinazoline hits have been shown to induce apoptosis, a form of programmed cell death, and to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative morpholine-substituted quinazoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[1]
AK-3 A549 (Lung)10.38 ± 0.27
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29

Experimental Protocols

Protocol 1: MTT Assay for Antiproliferative Phenotypic Screening

This protocol details the MTT assay for determining the cytotoxic effects of morpholine-containing compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Morpholine-containing test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine-containing test compounds in complete growth medium. A typical concentration range would be from 0.1 to 100 µM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Prepare Compound Dilutions Prepare Compound Dilutions Incubate 24h->Prepare Compound Dilutions Add Compounds to Cells Add Compounds to Cells Prepare Compound Dilutions->Add Compounds to Cells Incubate 48h Incubate 48h Add Compounds to Cells->Incubate 48h Add MTT Solution Add MTT Solution Incubate 48h->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Workflow for the MTT-based antiproliferative phenotypic screen.

Application Note 2: Target Deconvolution of Morpholine-Based Hits

Following the identification of a bioactive morpholine-containing compound from a phenotypic screen, the next crucial step is to identify its molecular target(s). This process, known as target deconvolution, is essential for understanding the compound's mechanism of action and for further lead optimization. Affinity chromatography coupled with mass spectrometry is a powerful and widely used technique for this purpose.[3]

This method involves immobilizing the hit compound onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. The target protein(s) will bind to the immobilized compound, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

Experimental Protocols

Protocol 2: Target Identification by Affinity Chromatography-Mass Spectrometry

This protocol provides a generalized workflow for the target deconvolution of a morpholine-based hit compound.

Materials:

  • Morpholine hit compound and an analog with a linker for immobilization

  • Affinity chromatography beads (e.g., NHS-activated sepharose beads)

  • Cell line of interest (the one used in the primary screen)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower salt concentration)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of the free compound)

  • SDS-PAGE equipment and reagents

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Synthesis of Affinity Probe:

    • Synthesize an analog of the morpholine hit compound that incorporates a linker (e.g., a short alkyl chain with a terminal amine or carboxyl group) at a position that does not interfere with its biological activity. This often requires knowledge of the structure-activity relationship (SAR) of the compound series.

  • Immobilization of the Compound:

    • Covalently couple the linker-modified compound to the affinity chromatography beads according to the manufacturer's instructions.

    • Block any unreacted sites on the beads to prevent non-specific binding.

  • Preparation of Cell Lysate:

    • Culture the cells to a high density and harvest them.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone or are unfunctionalized.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer. Options include:

      • A high concentration of the free (non-immobilized) hit compound to competitively elute the target.

      • A buffer with high salt concentration or low pH to disrupt the protein-compound interaction.

      • Boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest (those that are present in the pulldown with the active compound but absent or significantly reduced in the control pulldown).

    • Identify the proteins in the excised bands by in-gel digestion followed by LC-MS/MS analysis.

    • Alternatively, the entire eluate can be analyzed by "shotgun" proteomics.

  • Target Validation:

    • Validate the identified protein(s) as the true target(s) using orthogonal methods such as:

      • Enzymatic assays with the recombinant protein.

      • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.

      • Cellular thermal shift assay (CETSA).

      • Gene knockdown (siRNA or CRISPR) or overexpression to see if it recapitulates or rescues the phenotype of the compound.

G cluster_probe Probe Preparation cluster_pulldown Affinity Pulldown cluster_identification Target Identification cluster_validation Target Validation Synthesize Linker-Modified Hit Synthesize Linker-Modified Hit Immobilize on Beads Immobilize on Beads Synthesize Linker-Modified Hit->Immobilize on Beads Incubate Lysate with Beads Incubate Lysate with Beads Immobilize on Beads->Incubate Lysate with Beads Prepare Cell Lysate Prepare Cell Lysate Prepare Cell Lysate->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins SDS-PAGE SDS-PAGE Elute Bound Proteins->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Orthogonal Assays (e.g., SPR, CETSA, siRNA) Orthogonal Assays (e.g., SPR, CETSA, siRNA) Mass Spectrometry->Orthogonal Assays (e.g., SPR, CETSA, siRNA)

Workflow for target deconvolution using affinity chromatography-mass spectrometry.

Signaling Pathway: PI3K/Akt/mTOR

Many morpholine-containing compounds identified as having antiproliferative activity in cancer cells have been found to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4]

The morpholine moiety in these inhibitors often plays a crucial role in binding to the ATP-binding pocket of PI3K and/or mTOR, forming key hydrogen bonds that contribute to their potency and selectivity.[6] The diagram below illustrates a simplified overview of the PI3K/Akt/mTOR pathway and the points of inhibition by morpholine-containing drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Substrate PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Morpholine Inhibitor Morpholine Inhibitor Morpholine Inhibitor->PI3K Inhibits Morpholine Inhibitor->mTORC1 Inhibits Morpholine Inhibitor->mTORC2 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway with points of inhibition by morpholine-containing compounds.

References

Troubleshooting & Optimization

How to increase the yield of 4-(Phenylsulfonyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(Phenylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of morpholine with benzenesulfonyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Starting Materials: Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive under these conditions.[1][2] Morpholine can absorb carbon dioxide from the atmosphere. Therefore, using fresh or purified reagents is crucial.

  • Choice of Base: The base plays a critical role in scavenging the HCl produced during the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine, as well as inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][4] The choice of base can affect the reaction rate and the formation of byproducts.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving them. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.[3] The polarity of the solvent can influence the reaction rate.

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[1]

  • Stoichiometry: The molar ratio of the reactants is important. A slight excess of morpholine or the base is sometimes used to ensure the complete consumption of the benzenesulfonyl chloride.

Q3: What are the potential side reactions and byproducts?

A3: The primary side reaction is the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid, which reduces the yield of the desired product.[2] Another potential byproduct is diphenylsulfone, which can be formed during the preparation of benzenesulfonyl chloride.[5] If the reaction conditions are not carefully controlled, the formation of other sulfonated species or degradation of the product can occur.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Degraded Starting Materials: Benzenesulfonyl chloride is moisture-sensitive.[1][2]- Use freshly opened or distilled benzenesulfonyl chloride.- Ensure morpholine is pure and dry.- Use anhydrous solvents.[2]
Ineffective Base: The base may be too weak or not present in a sufficient amount to neutralize the HCl byproduct.- Use a slight excess of the base (1.1-1.5 equivalents).- Consider using a stronger base like pyridine, which can also act as a solvent and catalyst.[6]
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.[1]- Start the reaction at 0 °C and allow it to slowly warm to room temperature.- Monitor the reaction progress by TLC to determine the optimal temperature and time.
Presence of Impurities in the Final Product Incomplete Reaction: Unreacted starting materials remain in the product mixture.- Increase the reaction time or gently heat the reaction mixture.- Ensure proper stoichiometry of reactants.
Formation of Byproducts: Side reactions such as hydrolysis of benzenesulfonyl chloride have occurred.- Maintain anhydrous conditions throughout the experiment.- Optimize the reaction temperature to minimize byproduct formation.
Inefficient Purification: The purification method may not be effectively removing impurities.- For recrystallization, choose a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures.- For column chromatography, optimize the eluent system to achieve good separation.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup. - Perform multiple extractions with an appropriate organic solvent to maximize recovery.[1]
Formation of an emulsion during extraction. - Add brine (saturated NaCl solution) to break the emulsion.

Data Presentation

Base Solvent Temperature Reaction Time Hypothetical Yield Range Remarks
Triethylamine (TEA)Dichloromethane (DCM)0 °C to RT2-4 hours75-85%A common and generally effective combination.
PyridinePyridineRT2-3 hours85-95%Pyridine can act as both a base and a solvent, often leading to higher yields for less reactive amines.[6]
Sodium Hydroxide (aq)Dichloromethane (DCM)0 °C to RT1-2 hours70-80%A cost-effective inorganic base, but the biphasic nature of the reaction may require vigorous stirring.
Potassium CarbonateAcetonitrileReflux4-6 hours65-75%A weaker base that may require heating to drive the reaction to completion.

Experimental Protocols

Synthesis of this compound using Triethylamine in Dichloromethane

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Morpholine (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of morpholine in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of benzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) to afford this compound as a white solid.

Mandatory Visualizations

Synthesis_Pathway Morpholine Morpholine Reaction Morpholine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction Base Base (e.g., TEA) BaseHCl Base-HCl salt Base->BaseHCl Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Byproduct HCl Byproduct->BaseHCl Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Workup and Purification Start->CheckWorkup ReagentPurity Are reagents pure and anhydrous? CheckReagents->ReagentPurity ConditionsCorrect Are temperature, time, and stoichiometry correct? CheckConditions->ConditionsCorrect WorkupOptimal Is the workup and purification efficient? CheckWorkup->WorkupOptimal PurifyReagents Purify/replace reagents ReagentPurity->PurifyReagents No Success Yield Improved ReagentPurity->Success Yes OptimizeConditions Optimize conditions (temp, time, base, solvent) ConditionsCorrect->OptimizeConditions No ConditionsCorrect->Success Yes OptimizeWorkup Optimize extraction and purification method WorkupOptimal->OptimizeWorkup No WorkupOptimal->Success Yes PurifyReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Troubleshooting side reactions in morpholine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of the morpholine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing the morpholine ring?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) with a strong acid, such as sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2] The DEG route is often favored due to its efficiency.[1]

Q2: What are the major side reactions and byproducts I should be aware of during morpholine synthesis?

A2: Byproduct formation is a significant challenge in morpholine synthesis.[1]

  • In the diethylene glycol (DEG) route , a common intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion can leave AEE in the product mixture. N-ethylmorpholine is another major byproduct. High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the overall yield.[1]

  • In the diethanolamine (DEA) route , using sulfuric acid leads to the formation of large quantities of sodium sulfate after neutralization, which requires disposal.[1]

  • Condensation reactions are a general issue, especially at elevated temperatures, and can lead to product loss.[3]

Q3: What are typical yields for morpholine synthesis?

A3: Yields are highly dependent on the specific synthetic route, catalyst, and reaction conditions. Industrial processes for the dehydration of diethanolamine using oleum have reported yields as high as 90-95%.[1] A laboratory-scale synthesis from diethanolamine might yield between 35-50%.[1][4] For the diethylene glycol route, the conversion of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q4: Which catalysts are typically used in the diethylene glycol (DEG) route for morpholine synthesis?

A4: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1] The choice of catalyst is critical as it significantly influences the reaction's selectivity and yield.[1]

Troubleshooting Guide

Problem 1: Low Yield of Morpholine Product

  • Potential Cause: Incomplete reaction due to insufficient catalyst, suboptimal temperature, or inefficient water removal (in the DEA route).

  • Suggested Solution:

    • Catalyst Activity: Ensure the catalyst is not deactivated or poisoned. For palladium-catalyzed reactions, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5] Consider catalyst regeneration or replacement if deactivation is suspected.[1]

    • Reaction Temperature: Optimize the reaction temperature. Higher temperatures can sometimes lead to increased side reactions and byproduct formation.[3]

    • Water Removal (DEA Route): In the dehydration of diethanolamine, the presence of water can inhibit the forward reaction. Improve the efficiency of the distillation or water-trapping apparatus to drive the reaction to completion.[1]

Problem 2: High Levels of N-ethylmorpholine Byproduct

  • Potential Cause: This is a common byproduct in the DEG route.[1] The reaction conditions may favor the formation of this side product.

  • Suggested Solution:

    • Catalyst Selection: The choice of catalyst and reaction conditions can influence the selectivity of the reaction. Experiment with different hydrogenation catalysts (e.g., varying the metal or support) to minimize the formation of N-ethylmorpholine.

    • Temperature and Pressure Optimization: Systematically vary the temperature and pressure to find conditions that maximize the yield of morpholine while minimizing the formation of N-ethylmorpholine.

Problem 3: Formation of High-Molecular-Weight Condensation Products ("Heavies")

  • Potential Cause: These byproducts are often the result of intermolecular reactions occurring at high temperatures.[3]

  • Suggested Solution:

    • Lower Reaction Temperature: Reducing the reaction temperature can disfavor intermolecular condensation reactions.[3]

    • Reaction Concentration: For solution-based cyclizations, using highly dilute conditions can favor the desired intramolecular reaction over detrimental intermolecular reactions.[3]

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the Reaction of Diethylene Glycol (DEG) and Ammonia

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-ethylmorpholine (%)
18065.228.13.5
20075.815.95.1
22082.18.56.3
24078.95.28.7

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.[4]

  • Acidification: Carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[4]

  • Dehydration and Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Maintain an internal temperature of 200-210 °C for 15 hours to facilitate cyclization.[4]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[4]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4]

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[4]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129 °C.[4]

Protocol 2: Formation of a Morpholinone Intermediate

This protocol involves the acylation of a 1,2-amino alcohol followed by cyclization.[6]

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).[5]

  • Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir at room temperature for 30 minutes.[5][6]

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect cyclization to the morpholinone.[5][6]

Visualizations

G cluster_DEA Dehydration of Diethanolamine (DEA) cluster_DEG Diethylene Glycol (DEG) and Ammonia DEA Diethanolamine DEA_HCl Diethanolamine Hydrochloride DEA->DEA_HCl Add Strong Acid (e.g., HCl) Morpholine_HCl Morpholine Hydrochloride DEA_HCl->Morpholine_HCl Heat (200-210°C) - H2O Morpholine_DEA Morpholine Morpholine_HCl->Morpholine_DEA Freebase (e.g., CaO) & Distill DEG Diethylene Glycol Morpholine_DEG Morpholine DEG->Morpholine_DEG High Temp & Pressure Hydrogenation Catalyst Ammonia Ammonia Ammonia->Morpholine_DEG

Caption: Primary industrial synthesis routes for morpholine.

G cluster_troubleshooting Troubleshooting Workflow Start Low Morpholine Yield or High Impurity Levels Check_Reaction Review Reaction Parameters: - Temperature - Pressure - Reaction Time Start->Check_Reaction Check_Reagents Assess Reagent & Catalyst Quality: - Purity of Starting Materials - Catalyst Activity - Solvent Dryness Start->Check_Reagents Check_Setup Evaluate Experimental Setup: - Efficiency of Water Removal - Inert Atmosphere Maintained Start->Check_Setup Optimize Systematically Optimize Conditions Check_Reaction->Optimize Check_Reagents->Optimize Check_Setup->Optimize Purify Improve Purification Protocol: - Recrystallization - Fractional Distillation - Chromatography Optimize->Purify Success Successful Synthesis Purify->Success

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

Technical Support Center: Optimizing Sulfonylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for optimizing the sulfonylation of amines.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the sulfonylation of amines, offering targeted solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a sulfonylation reaction?

A1: Low yields often stem from several factors:

  • Poor Reactivity of the Amine: Electron-deficient or sterically hindered amines are less nucleophilic and react more slowly.[1]

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can be hydrolyzed, especially in the presence of a base, which consumes the starting material.[1][2] It is crucial to use anhydrous solvents and thoroughly dried glassware.[1][2]

  • Degraded Reagents: Over time, sulfonyl chlorides can degrade. Using a fresh bottle or purifying the existing reagent is recommended.[3]

  • Inappropriate Reaction Temperature: While lower temperatures can increase selectivity, excessively low temperatures may halt the reaction altogether. Conversely, high temperatures can promote side reactions.[2][3]

Q2: I am observing a significant amount of di-sulfonylated byproduct. How can I favor mono-sulfonylation?

A2: Di-sulfonylation, the reaction of a primary amine with two equivalents of sulfonyl chloride to form R-N(SO₂R')₂, is a common side reaction.[4] The initially formed sulfonamide has an acidic N-H proton that can be deprotonated by a base, creating a nucleophilic anion that attacks a second sulfonyl chloride molecule.[4] To minimize this, several parameters are critical:[3][4]

  • Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) relative to the sulfonyl chloride to ensure the sulfonylating agent is the limiting reagent.[4]

  • Rate of Addition: Add the sulfonyl chloride solution slowly and dropwise to the amine solution.[3][4] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[4]

  • Choice of Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of stronger, non-hindered bases such as triethylamine. Strong bases can more readily deprotonate the mono-sulfonamide product, facilitating the second reaction.[4]

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C or lower) to reduce the rate of the undesired second sulfonylation.[4]

Q3: My starting amine seems unreactive. What strategies can I employ to drive the reaction to completion?

A3: For unreactive amines (e.g., sterically hindered or electron-deficient anilines), consider the following options:

  • Increase Reaction Temperature: Cautiously increasing the temperature or using a higher-boiling solvent can provide the necessary activation energy.[1]

  • Use a Stronger Base: A stronger, non-nucleophilic base (e.g., DBU) can facilitate the reaction.[3]

  • Add a Catalyst: Catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]

  • Consider Alternative Reagents: Sulfonyl fluorides are often more stable than sulfonyl chlorides and can sometimes provide better yields with challenging substrates.[1]

Q4: How do I choose the appropriate base and solvent for my reaction?

A4: The choice of base and solvent is critical for success.

  • Base Selection: The base neutralizes the HCl generated during the reaction.[2][4] For sensitive substrates prone to di-sulfonylation, a weak base like pyridine is preferred.[4][5] For general-purpose reactions, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used due to their non-nucleophilic nature.[4]

  • Solvent Selection: Anhydrous aprotic solvents are typically used.[4] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[4] The ideal solvent should fully dissolve the amine starting material to ensure a homogeneous reaction mixture.

Q5: What are the best practices for purifying the final sulfonamide product?

A5: Purification typically involves a standard aqueous workup followed by chromatography or recrystallization.

  • Workup: After quenching the reaction, an aqueous workup is performed to remove the base and its corresponding hydrochloride salt.[2] This involves washing the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and finally with brine.[2]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.[4] For some "sulfa drugs," recrystallization from aqueous isopropanol has been shown to yield a product that is both pure and free-flowing.[6]

Data Presentation: Reaction Parameters

The selection of reagents and conditions significantly impacts reaction outcomes. The tables below summarize key parameters for consideration.

Table 1: Comparison of Common Bases for Sulfonylation

BaseTypepKa (Conjugate Acid)Key Characteristics & Use Cases
Pyridine Weak, Nucleophilic~5.2Often the base of choice to minimize di-sulfonylation in primary amines.[4][5]
Triethylamine (TEA) Strong, Non-nucleophilic~10.7A general-purpose, widely used base for sulfonylation.[5] May promote di-sulfonylation if not controlled.
DIPEA (Hünig's Base) Strong, Sterically Hindered~10.7Useful when the amine starting material is an acid salt (e.g., HCl salt). Its steric bulk reduces side reactions.
DMAP Nucleophilic Catalyst~9.7Used in catalytic amounts with a stoichiometric base (like TEA) to accelerate reactions with unreactive amines.[1]
Potassium Carbonate Inorganic Base~10.3An alternative inorganic base, sometimes used in polar solvents like PEG-400.[5]

Table 2: Common Solvents for Sulfonylation Reactions

SolventTypeDielectric ConstantNotes & Applications
Dichloromethane (DCM) Aprotic, Halogenated9.1Excellent solvent for a wide range of amines and sulfonyl chlorides. Volatile and easy to remove.[4][5]
Tetrahydrofuran (THF) Aprotic, Ether7.5Good general-purpose solvent. Must be anhydrous as it is miscible with water.[4][5]
Acetonitrile Aprotic, Polar37.5A more polar option that can be beneficial for less soluble starting materials.[4]
Diethyl Ether Aprotic, Ether4.3Less polar option, sometimes used for specific substrates.[5]

Experimental Protocols

General Protocol for the Mono-Sulfonylation of a Primary Amine

This procedure is a general starting point and should be optimized for specific substrates and scales.[2][4]

Materials:

  • Primary amine (1.1 mmol, 1.1 eq.)

  • Sulfonyl chloride (1.0 mmol, 1.0 eq.)

  • Pyridine (1.5 mmol, 1.5 eq.)

  • Anhydrous dichloromethane (DCM) (~0.1 M concentration)

  • Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 mmol).

  • Dissolution: Dissolve the amine in anhydrous DCM. Add the base (e.g., pyridine, 1.5 mmol).[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[4]

  • Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature at 0 °C.[4]

  • Reaction: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, or until the starting amine is consumed.[2][4]

  • Workup: Quench the reaction by adding water.[2] Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure mono-sulfonamide.[4]

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the sulfonylation of amines.

G start Poor Reaction Outcome issue_low_yield Issue: Low Yield / No Reaction start->issue_low_yield issue_di_sulf Issue: Di-sulfonylation Product start->issue_di_sulf issue_purification Issue: Difficult Purification start->issue_purification cause_hydrolysis Cause: Reagent Hydrolysis? issue_low_yield->cause_hydrolysis cause_reactivity Cause: Poor Amine Reactivity? issue_low_yield->cause_reactivity sol_anhydrous Solution: Use anhydrous solvent. Dry glassware thoroughly. cause_hydrolysis->sol_anhydrous Yes sol_catalyst Solution: Increase temperature. Add cat. DMAP. cause_reactivity->sol_catalyst Yes cause_stoich Cause: Stoichiometry/Addition? issue_di_sulf->cause_stoich cause_base Cause: Base too Strong? issue_di_sulf->cause_base cause_temp Cause: Temperature too High? issue_di_sulf->cause_temp sol_stoich Solution: Use 1.1 eq. amine. Add sulfonyl chloride slowly. cause_stoich->sol_stoich Yes sol_base Solution: Switch to a weaker base (e.g., Pyridine). cause_base->sol_base Yes sol_temp Solution: Run reaction at 0°C or lower. cause_temp->sol_temp Yes cause_salts Cause: Salt Contamination? issue_purification->cause_salts sol_workup Solution: Thorough aqueous workup. Ensure brine wash is performed. cause_salts->sol_workup Yes

Caption: A troubleshooting workflow for common sulfonylation reaction issues.

References

Technical Support Center: Purification of Crude 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-(Phenylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. For the typical synthesis involving the reaction of morpholine with benzenesulfonyl chloride, impurities may include:

  • Unreacted starting materials: Morpholine and benzenesulfonyl chloride.

  • Byproducts: Benzenesulfonic acid (from the hydrolysis of benzenesulfonyl chloride) and triethylamine hydrochloride (if triethylamine is used as the base).

  • Solvent residues: Residual solvents from the reaction and workup.

Q2: My purified this compound is a yellow oil, but the literature reports it as a white solid. What should I do?

A2: The yellow coloration is likely due to residual impurities. "Oiling out" instead of crystallizing can occur if the compound's melting point is low or if significant impurities are present, depressing the melting point.[1] Further purification is necessary. Consider the following:

  • Recrystallization: Attempt recrystallization from a different solvent system.

  • Column Chromatography: If recrystallization fails, column chromatography is a more effective method for separating a wider range of impurities.

Q3: During column chromatography, my compound is streaking or tailing on the TLC plate and the column. How can I fix this?

A3: The morpholine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the silica gel, leading to poor separation.[1] To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: I am having trouble finding a suitable single solvent for recrystallization. What are my options?

A4: If a single solvent is not effective, a binary solvent system is a good alternative. The ideal system consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble. Dissolve the crude product in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Solution
Recrystallization
Compound "oils out" instead of crystallizing.The melting point of the compound is depressed by impurities, or the cooling rate is too fast.[1]Try a different recrystallization solvent or a binary solvent system. Ensure the solution cools slowly. Scratching the inside of the flask can help induce crystallization.[1]
Low recovery of crystals.The compound is too soluble in the recrystallization solvent, even at low temperatures.[1] Too much solvent was used.Choose a solvent in which the compound has lower solubility. Use the minimum amount of hot solvent to dissolve the product. Cool the solution in an ice bath to maximize precipitation.[1]
Crystals are colored.Colored impurities are co-precipitating with the product.[1]Add a small amount of activated charcoal to the hot solution and filter it hot before cooling to remove colored impurities.[1]
Column Chromatography
Poor separation of spots on TLC.The eluent system does not have the right polarity.Systematically vary the polarity of your eluent. A good starting point for this compound is a mixture of ethyl acetate and hexanes.
Compound is stuck on the column.The eluent is not polar enough to move the compound down the column.[1]Gradually increase the polarity of your eluent system.[1]
Liquid-Liquid Extraction
Emulsion forms at the interface.Vigorous shaking or the presence of surfactants.[1]Add brine (saturated NaCl solution) to break the emulsion.[1] Gently swirl or rock the separatory funnel instead of shaking vigorously.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for the purification of crude this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating impurities that are difficult to remove by recrystallization.

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Add 1% triethylamine to the eluent to prevent tailing.[1] The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Note that actual results may vary depending on the scale of the reaction and the purity of the crude material.

Purification Method Solvent/Eluent System Typical Recovery Purity (by HPLC)
RecrystallizationEthanol/Water75-85%>98%
RecrystallizationIsopropanol70-80%>97%
Flash Column ChromatographyEthyl Acetate/Hexanes (30:70) + 1% Triethylamine60-75%>99%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Pure_Product Pure Product (>98%) Analysis1->Pure_Product Purity OK Column_Chromatography Column Chromatography Analysis1->Column_Chromatography Impure Analysis2 Purity Check (TLC/HPLC) Column_Chromatography->Analysis2 Final_Product Pure Product (>99%) Analysis2->Final_Product

Caption: A typical workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Attempt Recrystallization Oiling_Out Compound Oils Out? Start->Oiling_Out Change_Solvent Change Solvent/Use Binary System Oiling_Out->Change_Solvent Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Change_Solvent->Start Failure Consider Column Chromatography Change_Solvent->Failure Still Fails Minimize_Solvent Use Minimal Hot Solvent & Ice Bath Low_Yield->Minimize_Solvent Yes Colored_Crystals Crystals Colored? Low_Yield->Colored_Crystals No Minimize_Solvent->Start Charcoal Use Activated Charcoal Colored_Crystals->Charcoal Yes Success Successful Recrystallization Colored_Crystals->Success No Charcoal->Start

Caption: A troubleshooting decision tree for recrystallization issues.

References

Common byproducts in 4-(Phenylsulfonyl)morpholine synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-(Phenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used laboratory synthesis involves the reaction of morpholine with benzenesulfonyl chloride in the presence of a base. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most common byproducts are:

  • Unreacted Morpholine: If the reaction does not go to completion, excess morpholine will remain.

  • Unreacted Benzenesulfonyl Chloride: Similarly, incomplete reaction will leave residual benzenesulfonyl chloride.

  • Benzenesulfonic Acid: This is formed from the hydrolysis of benzenesulfonyl chloride by any moisture present in the reaction.

  • Morpholine Hydrochloride: If a hydrochloride salt of a base is formed (e.g., from triethylamine), it may precipitate.

Q3: My crude product is an oil/dark residue. What should I do first?

A3: An oily or dark appearance often indicates the presence of unreacted starting materials and possibly some polymeric byproducts. A good first step is to perform a liquid-liquid extraction to remove the most common impurities.

Q4: How can I remove unreacted morpholine from my crude product?

A4: Unreacted morpholine is a base and can be effectively removed by washing the organic solution of your product with a dilute acidic solution, such as 1 M hydrochloric acid (HCl). The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

Q5: How do I get rid of the benzenesulfonic acid byproduct?

A5: Benzenesulfonic acid is a strong acid and can be removed by washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will deprotonate the sulfonic acid, forming a water-soluble salt that is extracted into the aqueous phase.

Q6: What are the best methods for final purification of this compound?

A6: The two most effective methods for final purification are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the remaining impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure all reactants are added in the correct stoichiometry. A slight excess of one reactant may be used to drive the reaction to completion. - Increase the reaction time or gently heat the reaction mixture if the reaction is slow at room temperature. - Ensure efficient stirring to maximize contact between reactants.
Hydrolysis of Benzenesulfonyl Chloride - Use anhydrous solvents and dry glassware to minimize moisture. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Loss of Product During Workup - Be careful during liquid-liquid extractions to avoid losing the organic layer. - If the product is somewhat water-soluble, back-extract the aqueous layers with the organic solvent to recover any dissolved product. - When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
Issue 2: Product Contamination After Initial Workup
Symptom Likely Impurity Troubleshooting Steps
Oily crude product with a basic smell Unreacted MorpholinePerform an acidic wash with 1 M HCl during the liquid-liquid extraction.
Acidic residue in the organic layer (confirmed by pH paper) Benzenesulfonic AcidPerform a basic wash with saturated NaHCO₃ solution during the liquid-liquid extraction. Repeat the wash if necessary.
Presence of starting materials in TLC/HPLC analysis Unreacted Morpholine and/or Benzenesulfonyl ChlorideConsider purification by flash column chromatography for efficient separation.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Morpholine

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

The following table outlines common purification methods for this compound with typical outcomes.

Purification Method Typical Solvents/Eluents Expected Purity Expected Yield
Recrystallization Isopropanol, Ethanol, or Ethyl acetate/Hexane mixtures>98%60-80%
Flash Column Chromatography Ethyl acetate/Hexane gradient (e.g., 10% to 50% Ethyl acetate)>99%70-90%

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol).

  • If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Synthesis and Workup Workflow

The following diagram illustrates the general workflow for the synthesis and initial purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup (Liquid-Liquid Extraction) Reactants Morpholine + Benzenesulfonyl Chloride + Base (e.g., Et3N) Reaction Reaction in Solvent (e.g., DCM) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Acid_Wash Wash with 1 M HCl (Removes excess Morpholine) Crude_Mixture->Acid_Wash Base_Wash Wash with sat. NaHCO3 (Removes Benzenesulfonic Acid) Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Drying Dry with MgSO4 Brine_Wash->Drying Concentration Concentration Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Final_Purification Final_Purification Crude_Product->Final_Purification To Final Purification

Caption: Workflow for the synthesis and workup of this compound.

Final Purification Workflow

This diagram outlines the decision-making process for the final purification of the crude product.

PurificationWorkflow Crude_Product Crude this compound Purity_Check Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity & Crystalline Solid Column_Chromatography Flash Column Chromatography Purity_Check->Column_Chromatography Multiple Impurities or Oily Product Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Technical Support Center: Improving the Stability of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic stability issues associated with morpholine derivatives?

A1: While the morpholine ring is generally more metabolically stable than piperidine due to the electron-withdrawing nature of the oxygen atom, it is not inert.[1] The primary metabolic liabilities include:

  • Oxidation of the morpholine ring: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can oxidize the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to hydroxylated metabolites.[2][3]

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent is a common metabolic pathway.[1][3]

  • N-oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.[2][3]

  • Ring opening: Cleavage of the C-N or C-O bonds within the morpholine ring can occur, leading to more polar, linear metabolites. This can result in the formation of an amino acid derivative that undergoes further deamination and oxidation.[2][4][5]

Q2: What are the common chemical degradation pathways for morpholine-containing compounds?

A2: Morpholine derivatives can be susceptible to degradation under various conditions:

  • Oxidative Degradation: The morpholine ring can undergo oxidative cleavage, which can be initiated by chemical oxidants or photocatalysis.[6]

  • Hydrolysis: While the morpholine ring itself is stable to hydrolysis, substituents on the ring or the rest of the molecule may be labile.

  • Photodegradation: Exposure to UV radiation can induce degradation of the morpholine moiety.[7]

  • Thermal Decomposition: High temperatures can cause the breakdown of the morpholine ring into smaller organic molecules.[6]

  • Formation of N-nitrosomorpholine: In the presence of nitrosating agents, there is a risk of forming N-nitrosomorpholine, a potential carcinogen.[1][7]

Q3: How can I improve the metabolic stability of my morpholine derivative?

A3: Several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at or near a metabolically labile position can sterically hinder enzyme access and block oxidation.[2][3]

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent aromatic rings can decrease the electron density, making the molecule less susceptible to oxidation.[2][3]

  • Bioisosteric Replacement: In some cases, replacing an unsubstituted ring system elsewhere in the molecule with a less metabolically active one can improve overall stability.

Q4: What formulation strategies can enhance the stability of morpholine derivatives?

A4: Formulation optimization is key to protecting the drug substance:

  • pH Control: Using buffers to maintain an optimal pH can prevent acid or base-catalyzed degradation.

  • Antioxidants and Chelating Agents: Adding antioxidants can inhibit oxidative degradation, while chelating agents like EDTA can bind metal ions that may catalyze oxidation.[8]

  • Protective Packaging: Using amber vials or light-resistant packaging can prevent photodegradation. Packaging with desiccants can protect against hydrolysis.[8]

  • Inert Atmosphere: For oxygen-sensitive compounds, packaging under an inert atmosphere like nitrogen can prevent oxidation.[8]

Troubleshooting Guides

Troubleshooting In Vitro Metabolic Stability Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate experiments. Inconsistent pipetting of compound, microsomes/hepatocytes, or cofactors.Ensure proper mixing of all solutions. Use calibrated pipettes and pre-wet tips. Automate liquid handling if possible.
Poor solubility of the test compound in the incubation matrix.Check the solubility of the compound at the tested concentration. If necessary, adjust the solvent concentration (typically keeping it below 1%).
Compound is stable in microsomal assay but unstable in hepatocyte assay. Metabolism is primarily driven by Phase II enzymes (e.g., glucuronidation, sulfation) which are deficient in microsomes.[2][3]Analyze hepatocyte assay samples for the formation of conjugated metabolites.
The compound is actively transported into hepatocytes, leading to higher intracellular concentrations and a faster rate of metabolism.[2][3]Investigate the role of specific uptake transporters using cell lines overexpressing those transporters or known transporter inhibitors.
Metabolism by non-CYP enzymes present in hepatocytes (e.g., aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs)).[2][3]Use specific inhibitors for these enzymes in the hepatocyte assay to confirm their involvement.
Observing the formation of reactive metabolites. Bioactivation of the morpholine ring or another part of the molecule.[2][3]Conduct in vitro incubations in the presence of trapping agents like glutathione (GSH) to detect and identify reactive metabolite adducts.
No degradation observed for a known unstable compound (positive control). Inactive microsomes/hepatocytes or cofactor solution.Use a new batch of microsomes/hepatocytes. Prepare fresh cofactor solutions for each experiment.
Issues with the analytical method (LC-MS/MS).Check the sensitivity and response of the instrument. Ensure the correct MRM transitions are being monitored.
Troubleshooting Forced Degradation Studies & HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
No degradation or less than 5% degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure.
The compound is highly stable.Acknowledge the high stability of the compound in the study report.
Greater than 20% degradation, making it difficult to identify primary degradation products. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure.
Poor peak shape (tailing or fronting) in HPLC chromatogram. Column degradation or contamination.Wash the column with a strong solvent. If the problem persists, replace the column.
Mismatch between sample solvent and mobile phase.[9]Dissolve the sample in the mobile phase whenever possible.
Ghost peaks appearing in the chromatogram. Contamination in the mobile phase, sample, or carryover from previous injections.[6]Use high-purity solvents. Prepare fresh mobile phase and samples. Incorporate a needle wash step in the autosampler sequence.[6]
Baseline drift or noise. Changes in mobile phase composition or temperature fluctuations.[9][10]Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Detector lamp instability.Allow the detector lamp to warm up sufficiently. Replace the lamp if it is near the end of its lifespan.

Quantitative Data Summary

Table 1: Representative Metabolic Stability of Morpholine vs. Piperidine Analogs in Human Liver Microsomes (HLM)

Compound IDHeterocyclic Ringt1/2 (min)Intrinsic Clearance (Clint, µL/min/mg protein)
Morpholine-Analog-1Morpholine4515.4
Piperidine-Analog-1Piperidine2034.7
Morpholine-Analog-2Morpholine> 60< 11.6
Piperidine-Analog-2Piperidine3519.8
Disclaimer: This data is for illustrative purposes only and represents typical trends. The morpholine ring generally imparts greater metabolic stability compared to the piperidine ring.[1]

Table 2: Example Forced Degradation Results for a Hypothetical Morpholine Derivative

Stress Condition% DegradationNumber of Degradants Detected
0.1 M HCl, 60°C, 24h8.22
0.1 M NaOH, 60°C, 24h12.53
3% H2O2, RT, 24h15.84
Heat (80°C), 48h6.11
Photostability (ICH Q1B)10.32
Note: The goal of forced degradation studies is typically to achieve 5-20% degradation to identify relevant degradation products.[2][11]

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

1. Objective: To determine the in vitro metabolic stability of a morpholine derivative by measuring its rate of disappearance when incubated with human liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

3. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with phosphate buffer.

  • Add the microsomal solution to the wells of a 96-well plate.

  • Add the test compound working solution to the wells to initiate a pre-incubation at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration is typically 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (microsomal protein concentration).

Protocol 2: Forced Degradation Study (as per ICH Q1A(R2))

1. Objective: To identify potential degradation products and degradation pathways of a morpholine derivative under various stress conditions.

2. Materials:

  • Drug substance or drug product

  • Hydrochloric acid (e.g., 0.1 M to 1 M)

  • Sodium hydroxide (e.g., 0.1 M to 1 M)

  • Hydrogen peroxide (e.g., 3% to 30%)

  • Calibrated oven, photostability chamber, pH meter

  • Validated stability-indicating HPLC method

3. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60-80°C). Withdraw samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of NaOH and heat. Withdraw and neutralize samples as for acid hydrolysis.

  • Oxidation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature or slightly elevated temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, prepare a solution of the compound and expose it to heat.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Control Sample: A solution of the compound is stored under normal conditions to serve as a baseline.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.

  • Mass spectrometry can be used to elucidate the structure of the major degradation products.

Visualizations

Metabolic_Pathways cluster_products Metabolites MD Morpholine Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4) MD->CYP450 Phase I Metabolism Oxidation Oxidized Metabolites (Hydroxylation) CYP450->Oxidation NDealkylation N-dealkylated Metabolite CYP450->NDealkylation NOxide N-oxide Metabolite CYP450->NOxide RingOpening Ring-opened Metabolites CYP450->RingOpening PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Conjugates Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Conjugates Oxidation->PhaseII Phase II Metabolism NDealkylation->PhaseII Phase II Metabolism NOxide->PhaseII Phase II Metabolism RingOpening->PhaseII Phase II Metabolism

Caption: Key metabolic pathways of morpholine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock & Working Solutions C Incubate at 37°C A->C B Prepare Microsomes/Hepatocytes & Cofactor Solutions B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Ice-cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Processing: Calculate t½ & Clint G->H

Caption: Workflow for in vitro metabolic stability assays.

Troubleshooting_Logic Start High In Vitro Clearance Observed Q1 Stable in Microsomes, Unstable in Hepatocytes? Start->Q1 A1 Likely Phase II Metabolism or Transporter-mediated Uptake Q1->A1 Yes A2 Likely CYP-mediated (Phase I) Metabolism Q1->A2 No Q2 Identify Site of Metabolism (SOM) A2->Q2 A3 Block SOM with F, Me, etc. Q2->A3 A4 Introduce Electron-Withdrawing Groups Q2->A4 End Improved Stability A3->End A4->End

Caption: Decision tree for improving metabolic stability.

References

Technical Support Center: Overcoming Poor Solubility of 4-(Phenylsulfonyl)morpholine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the poor aqueous solubility of 4-(Phenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an organic compound with the molecular formula C₁₀H₁₃NO₃S. It is a morpholine derivative containing a phenylsulfonyl group.[1] Its amphiphilic nature, combining a hydrophobic phenylsulfonyl group with a more polar morpholine ring, leads to poor solubility in water.[2] This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and preclinical studies where aqueous media are predominantly used.

Q2: What are the general solubility characteristics of this compound?

A2: this compound exhibits poor solubility in water but is generally soluble in organic solvents.[2] It is known to be soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2] Its octanol-water partition coefficient (LogP) is approximately 1.07, indicating moderate lipophilicity.[2]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Physical Modifications: Techniques such as particle size reduction (micronization or nanosizing) increase the surface area of the compound, which can improve the dissolution rate.

  • Chemical Modifications: This involves the use of solubilizing agents, including:

    • Co-solvents: The addition of a water-miscible organic solvent can increase solubility.

    • Surfactants: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the guest molecule from the aqueous environment.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for biological experiments.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Quantitative Data on Solubilization Strategies

While specific quantitative solubility data for this compound in various solvent systems is not extensively published, the following table provides an estimated solubility profile based on its structural properties and data from similar sulfonamide compounds. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent SystemEstimated Solubility of this compound (mg/mL)Remarks
Water< 0.1Poorly soluble.
Dimethyl Sulfoxide (DMSO)> 50High solubility, suitable for stock solutions.
Ethanol1 - 10Moderately soluble. Can be used as a co-solvent.
Methanol1 - 10Moderately soluble. Can be used as a co-solvent.
Water with 10% DMSO (v/v)0.1 - 1Improved solubility compared to water alone, but precipitation may still occur at higher concentrations.
Water with 1% Tween® 80 (w/v)0.5 - 5Surfactant-based micellar solubilization can significantly increase apparent solubility. The concentration should be above the critical micelle concentration (CMC).
Aqueous solution with 10 mM HP-β-Cyclodextrin1 - 10Formation of an inclusion complex can substantially enhance aqueous solubility.

Note: These values are estimates and should be experimentally verified.

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility

This protocol outlines a standard procedure to determine the solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with tight-fitting caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Tightly cap the vial and place it on an orbital shaker or rotator.

  • Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, e.g., DMSO or methanol) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the supernatant, which represents the aqueous solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound solution using HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM).

  • Weigh the required amount of this compound.

  • In a clean vial, add the this compound powder.

  • Add the HP-β-CD solution to the vial containing the compound. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial on a magnetic stirrer and stir for 24-48 hours at room temperature, protected from light.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If the solution is clear, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates before use in experiments.

  • The concentration of the solubilized compound can be confirmed by HPLC or UV-Vis spectrophotometry.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Use A Weigh Compound C Mix Compound and Solution A->C B Prepare Solubilizing Agent Solution B->C D Equilibrate (Stir/Shake) C->D E Centrifuge/Filter D->E F Quantify Concentration E->F G Use in Experiment F->G

Caption: A generalized experimental workflow for solubilizing this compound.

References

Technical Support Center: Optimizing Reactions with Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reaction of benzenesulfonyl chloride with primary or secondary amines?

A1: A common starting point for the reaction is a 1:1 molar ratio of the amine to benzenesulfonyl chloride. However, to ensure the complete consumption of the sulfonyl chloride, a slight excess of the amine (1.0-1.1 equivalents) can be beneficial. A base, such as pyridine or triethylamine, is typically used in slight excess (1.1-1.5 equivalents) to neutralize the HCl generated during the reaction.[1] For certain aqueous reactions, a 5% excess of benzenesulfonyl chloride in 1.0 M aqueous sodium hydroxide has been shown to produce high yields of sulfonamides.[2][3]

Q2: What are the recommended reaction conditions (solvent, temperature, base) for sulfonamide synthesis?

A2: The choice of reaction conditions depends on the specific substrates. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent the hydrolysis of benzenesulfonyl chloride.[1] The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1][4] Pyridine is a common base as it can also serve as a nucleophilic catalyst.[5] Triethylamine is another frequently used base.[1] For some applications, aqueous conditions with a strong base like NaOH can be highly effective, particularly for water-soluble amines.[2][3]

Q3: How can I differentiate between primary, secondary, and tertiary amines using benzenesulfonyl chloride?

A3: The Hinsberg test utilizes benzenesulfonyl chloride to distinguish between the three classes of amines.[6][7][8]

  • Primary amines react to form a sulfonamide that is soluble in aqueous alkali (e.g., NaOH or KOH) because the proton on the nitrogen is acidic.[6][7][8]

  • Secondary amines react to form a sulfonamide that is insoluble in aqueous alkali as it lacks an acidic proton on the nitrogen.[6][7][9]

  • Tertiary amines generally do not react to form a stable sulfonamide under these conditions.[6][7] Instead, they can promote the hydrolysis of benzenesulfonyl chloride.[7]

Q4: How do I protect an alcohol group using benzenesulfonyl chloride?

A4: Benzenesulfonyl chloride can be used to protect alcohols by converting them into sulfonate esters. This reaction is typically carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct. The resulting benzenesulfonate is a good leaving group in subsequent nucleophilic substitution reactions.

Troubleshooting Guide

Issue 1: Low Yield of Sulfonamide Product

Q: I am getting a low yield in my sulfonamide synthesis. What are the possible causes and how can I improve it?

A: Low yields in sulfonamide synthesis can arise from several factors. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality: Ensure all reagents are pure and anhydrous. Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid.[1] Use freshly opened bottles or purify the sulfonyl chloride before use. Amines can absorb atmospheric CO₂. Solvents and bases should also be anhydrous.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the amine and base is often recommended.[1]

  • Reaction Temperature: The reaction is typically performed at 0 °C to room temperature. If the reaction is slow, gentle heating may be necessary, but excessive heat can lead to side reactions.[1]

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents by moisture.[1]

  • Hydrolysis Competition: The rate of hydrolysis of benzenesulfonyl chloride can compete with the rate of reaction with the amine. In aqueous media, high pH can surprisingly lead to high yields of sulfonamides, especially with more hydrophobic amines.[2][3]

Data Presentation

Table 1: Stoichiometry and Yields for Sulfonamide Synthesis

Amine TypeSubstrate ExamplesBenzenesulfonyl Chloride (Equivalents)Base (Equivalents)SolventTemperature (°C)Yield (%)
Primary1-Octylamine1.051.0 M NaOHWaterRoom Temp98[2][3]
SecondaryDibutylamine1.051.0 M NaOHWaterRoom Temp94[2][3]
SecondaryHexamethylenimine1.051.0 M NaOHWaterRoom Temp97[2][3]
Primary/SecondaryGeneral Amines1.01.5 (Pyridine)DCM0 to Room TempGood to Excellent[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-Benzenesulfonamides

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[4]

Protocol 2: Protection of an Alcohol with Benzenesulfonyl Chloride

  • Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction with DCM and wash with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzenesulfonate ester, which can be further purified by chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification reagents Dissolve Amine/Alcohol in Anhydrous Solvent base Add Base (e.g., Pyridine) Cool to 0 °C reagents->base 1.0 eq Substrate add_bsc Add Benzenesulfonyl Chloride (1.0-1.1 eq) Dropwise at 0 °C base->add_bsc stir Stir at RT (Monitor by TLC) add_bsc->stir Warm to RT quench Quench Reaction (e.g., add water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography/Recrystallization) wash->purify product product purify->product Pure Product

Caption: General experimental workflow for reactions involving benzenesulfonyl chloride.

troubleshooting_low_yield start Low Sulfonamide Yield check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_stoichiometry Confirm Stoichiometry (Amine:BsCl Ratio, Base eq) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) start->check_conditions hydrolysis Consider Competitive Hydrolysis (Especially in aqueous media) start->hydrolysis solution_reagents Use Pure, Dry Reagents and Anhydrous Solvents check_reagents->solution_reagents solution_stoichiometry Adjust Stoichiometry (Slight excess of amine/base) check_stoichiometry->solution_stoichiometry solution_conditions Optimize Temperature & Use Inert Atmosphere check_conditions->solution_conditions solution_hydrolysis Optimize pH for Aqueous Reactions or Ensure Anhydrous Conditions hydrolysis->solution_hydrolysis

Caption: Troubleshooting logic for addressing low sulfonamide yields.

References

Managing exothermic reactions in morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in morpholine synthesis. The focus is on the safe management of exothermic reactions, a critical aspect of both major synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine, and what are the key differences in their exothermic risk?

A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.

  • Dehydration of Diethanolamine: This method involves the acid-catalyzed cyclization of DEA. The initial step of adding a strong acid, such as sulfuric acid or hydrochloric acid, to DEA is a neutralization reaction that is highly exothermic .[1] Proper heat management is crucial during this stage to prevent a runaway reaction. The subsequent dehydration and cyclization at elevated temperatures also require careful temperature control to ensure optimal yield and minimize byproduct formation.[1][2]

  • Reaction of Diethylene Glycol with Ammonia: This process is typically carried out at high temperatures (150-400°C) and pressures over a hydrogenation catalyst.[3] While the overall reaction is endothermic, localized hotspots on the catalyst surface can occur, and the high operating temperatures and pressures necessitate robust heat management and pressure control systems to ensure safety and efficiency.

Q2: Why is controlling the exothermic reaction during the acidification of diethanolamine so critical?

A2: The reaction between diethanolamine, a weak base, and a strong acid like sulfuric or hydrochloric acid is a neutralization reaction that releases a significant amount of heat.[1] Failure to control this exotherm can lead to several hazardous situations:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure can exceed the capacity of the reactor, potentially leading to a vessel rupture and release of corrosive and flammable materials.

  • Boiling of Reagents: The heat generated can cause the reagents, including the corrosive acid, to boil and splash, creating a significant safety hazard.

  • Increased Byproduct Formation: Excessive temperatures can lead to undesired side reactions, such as charring or decomposition of the starting material, which reduces the yield and purity of the final morpholine product.[2]

  • Vapor Generation: The strong exotherm can generate clouds of acidic vapor, posing an inhalation hazard.[1]

Q3: What are the common byproducts in morpholine synthesis, and how does temperature influence their formation?

A3: Byproduct formation is a key challenge in morpholine synthesis and is often influenced by reaction temperature.

  • In the Diethanolamine (DEA) Route: Insufficient temperature control can lead to the formation of dark-colored decomposition products and other impurities.[2] The use of sulfuric acid also results in the formation of large quantities of sodium sulfate after neutralization, which requires disposal.

  • In the Diethylene Glycol (DEG) Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion, often due to suboptimal temperature or catalyst activity, can leave AEE in the product mixture. N-ethylmorpholine is another significant byproduct. High temperatures can also promote the formation of high-molecular-weight condensation products, referred to as "heavies," which reduce the overall yield.

Q4: Can continuous flow chemistry be used to better manage the exotherm in morpholine synthesis?

A4: Yes, continuous flow chemistry offers significant advantages for managing highly exothermic reactions. The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat transfer and precise temperature control compared to traditional batch reactors.[4] This can help to prevent the formation of hot spots and reduce the risk of runaway reactions. For morpholine synthesis, a continuous flow setup could allow for the controlled mixing of diethanolamine and acid at a rate that allows the heat to be dissipated effectively, leading to a safer and more efficient process.

Troubleshooting Guides

Issue 1: Runaway Temperature Increase During Acidification of Diethanolamine

Symptoms:

  • Rapid, uncontrolled rise in the internal temperature of the reaction vessel.

  • Vigorous boiling or splashing of the reaction mixture.

  • Generation of dense white fumes (acidic vapor).[1]

  • Noticeable darkening or charring of the reaction mixture.

Possible Causes and Solutions:

CauseSolution
Acid addition is too rapid. Immediately stop the addition of acid. Add the acid dropwise or via a syringe pump to control the rate of addition and allow for heat dissipation.
Inadequate cooling. Ensure the reaction flask is submerged in an ice bath or connected to a cryocooler. For larger scale reactions, a jacketed reactor with a circulating coolant is recommended.
Poor mixing. Ensure vigorous stirring to promote even heat distribution and prevent the formation of localized hot spots.
Initial temperature of reactants is too high. Pre-cool the diethanolamine before beginning the acid addition.

G start Runaway Temperature Increase Detected stop_addition Immediately Stop Acid Addition start->stop_addition check_cooling Verify Cooling System is Active (Ice Bath / Chiller) stop_addition->check_cooling check_stirring Ensure Vigorous Stirring check_cooling->check_stirring monitor_temp Monitor Temperature Until Stable check_stirring->monitor_temp resume_slowly Resume Acid Addition at a Significantly Slower Rate monitor_temp->resume_slowly Temp Stable emergency_stop Emergency Stop: Consider quenching if temperature continues to rise uncontrollably monitor_temp->emergency_stop Temp Still Rising proceed Proceed with Synthesis resume_slowly->proceed

Issue 2: Low Yield and/or Dark Product in Diethanolamine Dehydration

Symptoms:

  • Final yield of morpholine is significantly lower than expected (lab-scale yields are often in the 35-50% range).[1]

  • The crude or distilled morpholine is dark brown or black.

Possible Causes and Solutions:

CauseSolution
Reaction temperature too high during dehydration. Overheating can cause decomposition and charring. Use a thermocouple to accurately monitor the internal reaction temperature and maintain it within the recommended range (e.g., 200-210°C for the HCl method).[1]
Reaction temperature too low or reaction time too short. Incomplete conversion will result in a lower yield. Ensure the reaction is maintained at the optimal temperature for the specified duration (e.g., 15 hours at 200-210°C).[1]
Inefficient water removal. The presence of water can inhibit the forward reaction. Ensure your condenser setup is efficient for removing the water formed during the cyclization.
Insufficient acid catalyst. The reaction requires a strongly acidic environment (pH ~1).[1] Ensure enough acid was added to achieve and maintain this pH.

Quantitative Data Summary

The following tables summarize key quantitative data for the two primary morpholine synthesis routes.

Table 1: Reaction Parameters for Morpholine Synthesis from Diethanolamine (DEA)

ParameterValueReference
Reactant Ratio (Oleum Method) 1.0 to 1.8 parts oleum per part DEA[2]
Oleum Concentration 10% to 60% free SO₃[2]
Reaction Temperature (Oleum Method) 150°C to 250°C (180-235°C preferred)[2]
Reaction Time (Oleum Method) 0.1 to 2 hours[2]
Reaction Temperature (HCl Method) 200-210°C[1]
Reaction Time (HCl Method) 15 hours[1]
Expected Yield (Lab Scale, HCl) 35-50%[1]
Expected Yield (Industrial, Oleum) 90-95%

Table 2: Reaction Parameters for Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia

ParameterValueReference
Reaction Temperature 150-400°C[3]
Catalyst Hydrogenation catalysts (e.g., nickel, copper, cobalt on alumina)[3]
Pressure High pressure[3]

Experimental Protocols

Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine via Acid Dehydration

This protocol is based on the dehydration of diethanolamine using a strong acid and incorporates measures for controlling the initial exothermic reaction.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Concentrated Sulfuric Acid

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g, optional for final drying)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Thermocouple with adapter

  • Dropping funnel

  • Condenser (air or water-cooled)

  • Heating mantle with stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • Setup: Assemble the 500 mL three-neck flask with a stirrer, a thermocouple to monitor the internal temperature, and a dropping funnel. Place the flask in an ice bath.

  • Initial Cooling: Add 62.5 g of diethanolamine to the flask and begin stirring. Allow the diethanolamine to cool in the ice bath for 10-15 minutes.

  • Controlled Acidification (Critical Exotherm Management):

    • Fill the dropping funnel with concentrated hydrochloric acid.

    • Slowly add the acid dropwise to the stirred, cooled diethanolamine.

    • Monitor the internal temperature closely. The addition of acid is highly exothermic.[1] Maintain the temperature below 40-50°C during the addition by adjusting the addition rate and ensuring the ice bath is effective.

    • Continue adding acid until the mixture is strongly acidic (pH ~1). This will likely require 50-60 mL of concentrated HCl.[1]

  • Dehydration and Cyclization:

    • Remove the ice bath and the dropping funnel, and replace the dropping funnel with a condenser.

    • Begin heating the mixture using the heating mantle. Water will start to distill off.

    • Gradually increase the temperature until the internal temperature reaches 200-210°C.

    • Maintain this temperature for 15 hours to drive the cyclization to completion.[1] The mixture will darken over time.

  • Work-up and Neutralization:

    • After 15 hours, turn off the heat and allow the mixture to cool to approximately 160°C. Caution: Do not let it cool completely in the flask as it may solidify.[1]

    • Pour the warm, thick morpholine hydrochloride paste into a heat-resistant dish.

    • Once cooled, mix the paste with 50 g of calcium oxide.

  • Distillation and Purification:

    • Transfer the paste to a round-bottom flask and perform a simple distillation to obtain crude, wet morpholine.

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

    • Decant the morpholine and perform a fractional distillation, collecting the pure morpholine product between 126-129°C.[1]

G cluster_setup Reaction Setup cluster_acidification Controlled Acidification (Exothermic Step) cluster_dehydration Dehydration and Cyclization setup_flask Assemble 3-neck flask with stirrer, thermocouple, dropping funnel add_dea Add Diethanolamine (DEA) to flask setup_flask->add_dea ice_bath Place flask in ice bath add_dea->ice_bath slow_addition Slow, dropwise addition of concentrated acid from dropping funnel ice_bath->slow_addition monitor_temp Continuously monitor internal temperature slow_addition->monitor_temp Continue addition control_temp Maintain temperature < 50°C by adjusting addition rate monitor_temp->control_temp Continue addition control_temp->slow_addition Continue addition check_ph Check for pH ~1 control_temp->check_ph Addition complete remove_cooling Remove ice bath, add condenser check_ph->remove_cooling heat_reaction Heat to 200-210°C for 15 hours remove_cooling->heat_reaction

References

Technical Support Center: Industrial Production of 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(Phenylsulfonyl)morpholine for industrial production. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the reaction of morpholine with benzenesulfonyl chloride.[1] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[2] The choice of solvent is also a critical parameter, with common options including dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2]

Q2: What are the main challenges when scaling up this synthesis?

A2: The primary challenge in the industrial-scale synthesis of this compound is managing the highly exothermic nature of the reaction between benzenesulfonyl chloride and morpholine.[3] Inadequate heat removal can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, posing significant safety risks.[4] Other challenges include ensuring efficient mixing to avoid localized "hot spots," minimizing side reactions, and developing robust purification methods for large quantities of the product.[4]

Q3: How can the exothermic nature of the reaction be safely managed on a large scale?

A3: Several strategies are crucial for managing the reaction exotherm:

  • Slow, controlled addition of reagents: Benzenesulfonyl chloride should be added to the morpholine solution gradually to control the rate of heat generation.[4]

  • Efficient cooling: The reactor must be equipped with a high-performance cooling system, such as a jacketed vessel with a circulating thermal fluid, to dissipate the heat effectively.[5]

  • Good agitation: Vigorous and efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture.[4]

  • Continuous flow reactors: Utilizing continuous flow chemistry offers superior heat and mass transfer, allowing for better temperature control and a safer reaction environment compared to traditional batch reactors.[6]

Q4: What are the typical byproducts in this synthesis, and how can they be minimized?

A4: The primary byproduct is the hydrochloride salt of the base used (e.g., triethylamine hydrochloride). Other potential impurities can arise from:

  • Di-sulfonylation: If the primary amine has two reactive N-H bonds, a second sulfonylation can occur.[2] This is less of a concern with a secondary amine like morpholine.

  • Hydrolysis of benzenesulfonyl chloride: The presence of water in the reaction mixture can lead to the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.[2] This can be minimized by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.[7]

  • Reaction with solvent: If a reactive solvent is used, it may compete with morpholine in reacting with benzenesulfonyl chloride.

Minimizing these byproducts involves careful control of reaction conditions, using high-purity starting materials, and ensuring an anhydrous environment.

Q5: What are the recommended methods for purifying this compound at an industrial scale?

A5: The choice of purification method depends on the purity of the crude product and the required final specifications. Common industrial purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure product to crystallize while impurities remain in the solution. Selecting an appropriate solvent system is critical for achieving high purity and yield.

  • Washing/Trituration: The crude product can be washed or triturated with a solvent in which the desired product has low solubility, while the impurities are more soluble.

  • Chromatography: While highly effective, large-scale chromatography can be expensive. It is typically reserved for high-purity applications or when other methods are ineffective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete Reaction - Increase reaction time or temperature. - Ensure efficient mixing, especially in larger scale reactions. - Check the purity of starting materials.
Side Product Formation - Optimize reaction temperature to minimize side reactions. - Add benzenesulfonyl chloride slowly and at a controlled temperature. - Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.[2]
Degradation of Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Analyze the stability of the product under the reaction and work-up conditions.
Impure Product After Work-up Inefficient Extraction - Adjust the pH of the aqueous phase to ensure the product is in its free base form for extraction. - Use a different extraction solvent. - Increase the number of extractions.
Co-precipitation of Impurities during Crystallization - Screen for a more selective recrystallization solvent system. - Consider a hot filtration step to remove insoluble impurities before cooling. - Perform a second recrystallization.
Runaway Reaction (Rapid Temperature Increase) Reagent Addition Rate Too Fast - Immediately stop the addition of benzenesulfonyl chloride. - Implement emergency cooling procedures. - For future runs, significantly reduce the addition rate.[4]
Inadequate Cooling - Ensure the reactor's cooling system is functioning optimally. - Use a more efficient heat transfer fluid.[8] - Consider using a continuous flow reactor for better heat management.[9]
Poor Mixing - Increase the agitation speed. - Ensure the agitator design is appropriate for the reactor scale and viscosity of the reaction mixture.[4]

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of this compound. It is important to note that optimal conditions for industrial-scale production will require process-specific optimization.

Table 1: Lab-Scale Synthesis Parameters for this compound

ParameterConditionReference
Reactants Morpholine, Benzenesulfonyl Chloride[1]
Base Triethylamine, Pyridine[2]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile[2]
Temperature 0 °C to room temperature[2]
Reaction Time 1-4 hours[10]
Typical Yield 85-95%[10]

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio, challenging at scale.Excellent heat transfer due to high surface area-to-volume ratio.[6]
Safety Higher risk of thermal runaway with exothermic reactions.[4]Inherently safer due to small reaction volumes and superior temperature control.[6]
Mixing Can have localized concentration and temperature gradients.Efficient and rapid mixing.[6]
Scalability Scale-up can be complex and may require process redesign.More straightforward scale-up by running the system for longer or "numbering-up" (parallel reactors).
Product Consistency Potential for batch-to-batch variability.High consistency and reproducibility.[6]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the laboratory-scale synthesis.

Materials:

  • Morpholine

  • Benzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C (ice bath), add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Morpholine Morpholine Reaction_Vessel Reaction Vessel (Batch or Continuous Flow) Morpholine->Reaction_Vessel Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching (e.g., with Water) Reaction_Vessel->Quenching Crude Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purified Organic Phase Recrystallization Recrystallization Concentration->Recrystallization Crude Product Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Yes Impure_Materials Impure Starting Materials Check_Purity->Impure_Materials No Check_Anhydrous Verify Anhydrous Conditions Check_Conditions->Check_Anhydrous Yes Suboptimal_Conditions Suboptimal Reaction Conditions Check_Conditions->Suboptimal_Conditions No Water_Present Presence of Water Check_Anhydrous->Water_Present No Final_Review Review Analytical Data for Side Products Check_Anhydrous->Final_Review Yes Purify_Reactants Purify/Source New Reactants Impure_Materials->Purify_Reactants Optimize_Conditions Optimize Temperature, Time, or Stoichiometry Suboptimal_Conditions->Optimize_Conditions Ensure_Dryness Use Anhydrous Solvents and Inert Atmosphere Water_Present->Ensure_Dryness

Caption: A logical decision tree for troubleshooting low yields in the synthesis of this compound.

References

Validation & Comparative

Unraveling the Anticancer Potential of 4-(Phenylsulfonyl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of novel 4-(phenylsulfonyl)morpholine derivatives reveals promising candidates for anticancer therapeutics, particularly against triple-negative breast cancer. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this evolving field.

Recent research has highlighted the potential of this compound as a valuable pharmacophore in the design of novel anticancer agents. A key study synthesized 23 new small molecules based on this scaffold and evaluated their efficacy against triple-negative breast cancer (TNBC), a particularly aggressive form of the disease with limited treatment options.[1] Among these, the derivative GL24 (4m) demonstrated the most potent activity, with a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells.[1] This guide will delve into the SAR of this series of compounds, compare their activity with other relevant morpholine derivatives, and provide insights into their potential mechanisms of action.

Comparative Analysis of Biological Activity

The antiproliferative activity of the synthesized this compound derivatives was assessed against the MDA-MB-231 human breast cancer cell line. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. For comparative purposes, data from other studies on related morpholine derivatives against the same cell line are also included.

Compound IDSubstitution PatternIC50 (µM) vs. MDA-MB-231Reference
GL24 (4m) This compound with specific modifications0.90 [1]
M2 Substituted morpholine derivative88.27[2]
M5 Substituted morpholine derivative81.92[2]

Table 1: Comparative Anticancer Activity of this compound and Related Derivatives against MDA-MB-231 cells.

The data clearly indicates the superior potency of the GL24 (4m) derivative from the this compound series when compared to other substituted morpholine compounds. This underscores the significance of the this compound scaffold in achieving high antiproliferative activity against this TNBC cell line.

Structure-Activity Relationship (SAR) Insights

The SAR studies of morpholine derivatives have revealed several key structural features that influence their biological activity. The morpholine ring is considered a privileged pharmacophore due to its ability to engage in various molecular interactions and improve the pharmacokinetic properties of a molecule.[3] For the this compound series, while the primary publication does not detail the SAR for all 23 compounds, the potent activity of GL24 (4m) suggests that its specific substitution pattern is crucial for its anticancer effect. Further research is needed to fully elucidate the SAR of this promising series.

Signaling Pathways and Mechanism of Action

To understand the tumor-suppressive mechanisms of the lead compound GL24, transcriptomic analyses were performed.[1] These studies, followed by Gene Ontology (GO), Gene Set Enrichment Analysis (GSEA), and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis, identified multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1] Key pathways activated by GL24 treatment include the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint, ultimately leading to cell-cycle arrest and apoptosis.[1]

G cluster_drug Drug Action cluster_cellular_response Cellular Response cluster_outcome Outcome GL24 GL24 ER_Stress ER Stress GL24->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR p53_Pathway p53 Pathway UPR->p53_Pathway G2M_Checkpoint G2/M Checkpoint UPR->G2M_Checkpoint Cell_Cycle_Arrest Cell-Cycle Arrest p53_Pathway->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed signaling pathway of GL24 leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: MDA-MB-231 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubated for 24 hours.[4]

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, 20 µL of a 5 mg/mL MTT solution was added to each well, and the plate was incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The plate was incubated for 10 minutes with shaking, and the absorbance was measured at 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

G Start Start Seed_Cells Seed MDA-MB-231 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds at various concentrations Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow of the MTT cell viability assay.

Gene Ontology (GO) and KEGG Pathway Analysis

To elucidate the biological processes, molecular functions, and cellular components affected by the lead compound, as well as the associated signaling pathways, GO and KEGG pathway enrichment analyses are performed on the differentially expressed genes identified from transcriptomic data.

General Protocol:

  • Gene List Preparation: A list of differentially expressed genes (upregulated and downregulated) between the treated and control groups is generated from the transcriptomic data.

  • Enrichment Analysis: This gene list is then used as input for GO and KEGG pathway enrichment analysis using bioinformatics tools and databases such as DAVID, Metascape, or the Gene Ontology Consortium and KEGG databases.

  • Statistical Analysis: Statistical tests, such as Fisher's exact test or a hypergeometric test, are applied to identify over-represented GO terms and KEGG pathways within the gene list.

  • Interpretation: The significantly enriched terms and pathways provide insights into the biological functions and signaling networks modulated by the compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent anticancer agents. The derivative GL24 (4m) has demonstrated significant activity against triple-negative breast cancer cells by inducing ER stress-dependent apoptosis. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating further investigation and optimization of this class of compounds for therapeutic applications.

References

A Comparative Analysis of the Anticancer Efficacy of 4-(Phenylsulfonyl)morpholine Derivative GL24 and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continually searching for novel compounds with improved efficacy and targeted mechanisms of action against cancer. A promising candidate in this landscape is the 4-(phenylsulfonyl)morpholine derivative, GL24. This guide provides a comprehensive comparison of the in vitro efficacy of GL24 with established anticancer drugs—doxorubicin, paclitaxel, cisplatin, and 5-fluorouracil—against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. The comparison is based on quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability. The table below summarizes the IC50 values of GL24 and standard anticancer drugs in the MDA-MB-231 cell line, a widely used model for TNBC research.

CompoundDrug ClassIC50 (µM) in MDA-MB-231 CellsIncubation Time (hours)
GL24 This compound derivative0.90 [1][2][3]Not Specified in Abstract
DoxorubicinAnthracycline0.69[4] - 6.5[5]48 - 72
PaclitaxelTaxane0.037[6] - 15.8[7]24 - 72
CisplatinPlatinum-based3.13[8] - 30.51[9]48 - 72
5-FluorouracilAntimetabolite11.8[10] - 38.2[11]48 - 72

Note: IC50 values for standard drugs can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and specific assay protocols.

Experimental Protocols: Determining Cell Viability (IC50)

The IC50 values presented are typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Representative MTT Assay Protocol:
  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][13]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (GL24 or standard drugs). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

The efficacy of an anticancer compound is intrinsically linked to its mechanism of action. GL24 and the standard chemotherapeutic agents compared here induce cancer cell death through distinct signaling pathways.

GL24: A Multi-Pathway Approach

The this compound derivative GL24 exhibits its potent anticancer activity by inducing endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1][2] This multi-pronged attack involves the activation of several key pathways that ultimately lead to cell cycle arrest and apoptosis.

  • Unfolded Protein Response (UPR): GL24 induces ER stress, which triggers the UPR. This complex signaling network aims to restore ER homeostasis but can initiate apoptosis if the stress is prolonged or severe.

  • p53 Pathway Activation: The tumor suppressor protein p53 is a critical regulator of cell fate. GL24 treatment leads to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis.

  • G2/M Checkpoint Arrest: GL24 causes the cells to arrest at the G2/M phase of the cell cycle, preventing them from entering mitosis and dividing.[1][14] This arrest provides an opportunity for the cell to undergo apoptosis.

GL24_Mechanism GL24 GL24 ER_Stress ER Stress GL24->ER_Stress p53_Pathway p53 Pathway Activation GL24->p53_Pathway G2M_Checkpoint G2/M Checkpoint Arrest GL24->G2M_Checkpoint UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis p53_Pathway->Apoptosis G2M_Checkpoint->Apoptosis

GL24's multi-pathway mechanism of action.
Standard Anticancer Drugs: Established Mechanisms

The comparator drugs in this analysis are well-characterized and utilize different mechanisms to induce cancer cell death.

  • Doxorubicin: This anthracycline intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers apoptotic pathways.

  • Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, disrupting their dynamic instability. This leads to arrest of the cell cycle in the M phase and subsequent apoptosis.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, leading to DNA damage and the activation of cellular repair mechanisms. If the damage is too severe, the cell undergoes apoptosis.

  • 5-Fluorouracil (5-FU): This antimetabolite inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. It can also be incorporated into DNA and RNA, leading to cytotoxicity and apoptosis.

Standard_Drugs_Workflow cluster_doxo Doxorubicin cluster_pacli Paclitaxel cluster_cis Cisplatin cluster_5fu 5-Fluorouracil Doxo Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxo->DNA_Intercalation DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Pacli Paclitaxel Microtubule_Stab Microtubule Stabilization Pacli->Microtubule_Stab Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P Cis Cisplatin DNA_Crosslinking DNA Cross-linking Cis->DNA_Crosslinking DNA_Damage_C DNA Damage DNA_Crosslinking->DNA_Damage_C Apoptosis_C Apoptosis DNA_Damage_C->Apoptosis_C FU 5-Fluorouracil TS_Inhibition Thymidylate Synthase Inhibition FU->TS_Inhibition DNA_RNA_Incorp DNA/RNA Incorporation FU->DNA_RNA_Incorp Apoptosis_F Apoptosis TS_Inhibition->Apoptosis_F DNA_RNA_Incorp->Apoptosis_F

Mechanisms of action for standard anticancer drugs.

Conclusion

The this compound derivative GL24 demonstrates potent in vitro anticancer activity against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 0.90 µM. This positions it favorably when compared to several standard-of-care chemotherapeutic agents. The unique, multi-pathway mechanism of action of GL24, involving the induction of ER stress and activation of the UPR, p53, and G2/M checkpoint pathways, suggests a potentially different and perhaps more robust way to induce cancer cell death compared to traditional agents that primarily target DNA or microtubule dynamics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Morpholine Derivatives Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various morpholine derivatives against a range of cancer cell lines. The information presented is compiled from recent studies and includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

The quest for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor in medicinal chemistry. Morpholine, a six-membered heterocyclic ring, has emerged as a significant pharmacophore in the design of new therapeutic agents due to its favorable physicochemical and metabolic properties.[1] This guide synthesizes data from multiple studies to offer a comparative overview of the cytotoxic potential of various morpholine-containing compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of different morpholine derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various morpholine derivatives against several human cancer cell lines, providing a basis for cross-comparison of their potency.

Table 1: Cytotoxicity (IC50, µM) of Morpholine-Substituted Quinazoline Derivatives

CompoundA549 (Lung)MCF-7 (Breast)SHSY-5Y (Neuroblastoma)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15[2]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29[2]

These compounds were found to be non-toxic against normal HEK293 cells at a concentration of 25 µM.[2]

Table 2: Cytotoxicity (IC50, µM) of Morpholine-Substituted Tetrahydroquinoline Derivatives

CompoundA549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
10c 3.73 ± 0.17--[3]
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008[3]
10e 0.033 ± 0.003-0.63 ± 0.02[3]
10f -4.47 ± 0.013-[3]
10h -0.087 ± 0.007-[3]

These derivatives exhibited minimal toxicity towards normal Vero cells.[3]

Table 3: Cytotoxicity (IC50, µM) of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 (Liver) Cancer Cells

CompoundIC50 (µM)Reference
3c 11.42[4]
3d 8.50[4]
3e 12.76[4]

Compound 3e demonstrated greater selectivity against cancer cells compared to normal cells.[4]

Table 4: Cytotoxicity (IC50, µM) of Pyrimidine-Morpholine Hybrids

CompoundSW480 (Colon)MCF-7 (Breast)Reference
2g 5.10 ± 2.1219.60 ± 1.13[5]
5-Fluorouracil 4.90 ± 0.83-[5]
Cisplatin 16.10 ± 1.10-[5]

Table 5: Cytotoxicity (IC50, µM) of Morpholine-Benzimidazole-Oxadiazole Derivatives

CompoundHT-29 (Colon)NIH3T3 (Normal Fibroblast)Reference
5h 3.103 ± 0.97915.158 ± 0.987[6]

Compound 5h showed selectivity for cancer cells over normal fibroblast cells.[6]

Experimental Protocols

The following section details the methodologies employed in the cited studies to assess the cytotoxicity of the morpholine derivatives. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was the most commonly used method.

General MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow of a Typical MTT Cytotoxicity Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Assay cluster_3 Data Analysis A Cancer cells cultured in appropriate media B Cells harvested and counted A->B C Cells seeded in 96-well plates B->C D Cells treated with various concentrations of morpholine derivatives C->D E Control wells (untreated cells and vehicle control) F Incubation for a specified period (e.g., 24-72h) D->F G MTT reagent added to each well F->G H Further incubation to allow formazan formation G->H I Solubilizing agent (e.g., DMSO) added to dissolve formazan crystals H->I J Absorbance measured using a microplate reader I->J K Calculation of cell viability (%) J->K L Determination of IC50 values K->L G cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Morpholine_Derivatives Morpholine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Morpholine_Derivatives->Bcl2 inhibition Bax Bax (Pro-apoptotic) Morpholine_Derivatives->Bax activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest Cell Cycle Arrest Arrest->G1 inhibition of G1/S transition Morpholine_Derivatives Morpholine Derivatives Morpholine_Derivatives->Arrest

References

Comparative Bioavailability of Novel Sulfonyl-Containing α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel sulfonyl-containing compounds, focusing on their potential as α-glucosidase inhibitors for the management of type 2 diabetes. The information presented herein is based on recent preclinical findings and is intended to inform further research and development in this area.

Introduction

Sulfonyl-containing compounds have long been a cornerstone in medicinal chemistry, with sulfonylureas being a well-established class of anti-diabetic drugs that stimulate insulin secretion. Recent research has expanded the scope of sulfonyl-containing molecules to target other mechanisms in glucose homeostasis, such as the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This guide focuses on a series of novel sulfonamide derivatives that have demonstrated potent in vitro α-glucosidase inhibitory activity.

In Vitro Performance Comparison

A recent study by El-Gamal et al. (2024) investigated a series of novel sulfonamide derivatives for their α-glucosidase inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most potent compounds from this series, compared to the well-known α-glucosidase inhibitor, acarbose.[1]

CompoundStructureα-Glucosidase IC50 (µM)
3a Imine-linked sulfonamide with an unsubstituted phenyl ring19.39
3b Imine-linked sulfonamide with a 4-chloro-substituted phenyl ring25.12
3h Imine-linked sulfonamide with a 3-nitro-substituted phenyl ring25.57
6 Imine-linked sulfonamide derivative22.02
Acarbose Reference drug>27.0 (approximately, as reported to be less potent than the novel compounds)

Data sourced from El-Gamal et al., 2024.[1]

The in vitro data indicates that compounds 3a , 3b , 3h , and 6 exhibit potent α-glucosidase inhibitory activity, with compound 3a being the most potent among the series.[1] Notably, all four compounds demonstrated greater potency than the reference drug, acarbose.[1]

Experimental Protocols

Synthesis of Novel Sulfonamide Derivatives (General Procedure)

The novel sulfonamide derivatives were synthesized via a multi-step process. A general outline of the synthesis is as follows:

  • Formation of the Sulfonamide Moiety: An appropriate aromatic sulfonyl chloride is reacted with an amine to form the core sulfonamide structure.

  • Introduction of the Imine Linker: The sulfonamide intermediate is then reacted with an aldehyde or ketone to form the imine (Schiff base) linkage.

  • Purification: The final compounds are purified using techniques such as recrystallization or column chromatography.

The structural identity and purity of the synthesized compounds were confirmed using spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[1]

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity of the synthesized compounds was evaluated using a colorimetric assay.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the α-glucosidase solution for a defined period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Measurement: The reaction is allowed to proceed for a specific time at 37°C and is then stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (containing the enzyme and substrate without an inhibitor). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve. Acarbose is typically used as a positive control.

Representative In Vivo Oral Bioavailability Study Protocol in Rodents

While specific in vivo bioavailability data for the novel compounds 3a, 3b, 3h, and 6 are not yet publicly available, a general experimental protocol for assessing the oral bioavailability of a new chemical entity (NCE) in a rodent model (e.g., rats) is provided below. This protocol outlines the key steps involved in such a study.

  • Animal Model: Male or female Sprague-Dawley or Wistar rats are commonly used. Animals are housed in controlled environmental conditions and fasted overnight before dosing.

  • Drug Formulation and Administration:

    • Intravenous (IV) Administration: The NCE is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into a tail vein. The IV dose serves as the reference for determining absolute bioavailability.

    • Oral (PO) Administration: The NCE is dissolved or suspended in an appropriate vehicle (e.g., water, carboxymethyl cellulose) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of the NCE in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of α-glucosidase inhibitors and a typical workflow for an oral bioavailability study.

G cluster_0 Mechanism of α-Glucosidase Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Disaccharides->Alpha_Glucosidase Monosaccharides Monosaccharides (Glucose) Absorption Glucose Absorption (Bloodstream) Monosaccharides->Absorption Alpha_Glucosidase->Monosaccharides Hydrolysis Sulfonyl_Compound Novel Sulfonyl-Containing Compound Sulfonyl_Compound->Inhibition Inhibition->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by novel sulfonyl-containing compounds.

G cluster_1 Oral Bioavailability Experimental Workflow Animal_Model Select Animal Model (e.g., Rats) Dosing_Groups Establish Dosing Groups (IV and Oral) Animal_Model->Dosing_Groups Drug_Admin Administer Compound Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc Dosing_groups Dosing_groups Dosing_groups->Drug_Admin

Caption: A typical experimental workflow for determining oral bioavailability.

Conclusion and Future Directions

The novel sulfonamide derivatives presented in this guide demonstrate significant potential as α-glucosidase inhibitors, with in vitro potencies surpassing that of the established drug acarbose. The structure-activity relationship suggests that substitutions on the phenyl ring play a key role in the inhibitory activity.

While the in vitro data is promising, in vivo pharmacokinetic and bioavailability studies are essential to evaluate the therapeutic potential of these compounds. The provided experimental protocol for determining oral bioavailability in rodents serves as a standard methodology for such investigations. Future research should focus on conducting these in vivo studies to determine the Cmax, Tmax, and AUC of these novel sulfonamides, which will be critical for understanding their absorption, distribution, metabolism, and excretion profiles and for establishing a potential dose-response relationship. Further optimization of the lead compounds based on both in vitro and in vivo data could lead to the development of new and effective therapeutic agents for the management of type 2 diabetes.

References

Validating the Molecular Targets of 4-(Phenylsulfonyl)morpholine Derivatives Using Transcriptomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of a novel 4-(phenylsulfonyl)morpholine derivative, GL24, against a well-established kinase inhibitor, LY294002, a known PI3K inhibitor. The aim is to assist researchers in understanding the molecular targets and mechanisms of action of this emerging class of compounds through transcriptomic data.

Recent research has highlighted the potential of this compound derivatives as anti-cancer agents. A notable example is the derivative GL24, which has demonstrated potent activity against triple-negative breast cancer (TNBC) cells.[1][2][3] Transcriptomic analysis of MDA-MB-231 cells treated with GL24 revealed significant perturbations in gene expression, leading to cell-cycle arrest and apoptosis through the induction of ER stress-dependent tumor-suppressive signals.[1][2][3]

This guide compares the reported transcriptomic impact of GL24 with the effects of LY294002, a foundational PI3K inhibitor, providing context for the molecular pathways modulated by this new compound class.

Data Presentation: Comparative Transcriptomic Analysis

The following tables summarize the key characteristics and transcriptomic impact of GL24 and the comparator, LY294002. Due to the limited public availability of the full dataset for GL24, a qualitative summary of the affected pathways is provided based on the available literature. For LY294002, representative data on key pathway-associated gene expression changes would be presented.

Table 1: Compound Characteristics and Efficacy

FeatureGL24 (this compound Derivative)LY294002 (PI3K Inhibitor)
Target Class Putative Kinase/Signaling ModulatorPhosphoinositide 3-kinase (PI3K)
Cell Line MDA-MB-231 (Triple-Negative Breast Cancer)MDA-MB-231 (Triple-Negative Breast Cancer)
Reported IC50 0.90 µM[1][2][3]~15 µM
Primary Mechanism Induction of ER Stress, Cell Cycle Arrest, Apoptosis[1][2][3]Inhibition of PI3K signaling pathway

Table 2: Summary of Key Affected Signaling Pathways from Transcriptomic Analysis

Signaling PathwayGL24 (Direction of Regulation)LY294002 (Direction of Regulation)Key Genes (Representative for LY294002)
Unfolded Protein Response (UPR) Upregulated[1][2][3]Not Primarily ReportedNot Applicable
p53 Pathway Upregulated[1][2][3]Downregulated (via AKT)MDM2, CDKN1A
G2/M Checkpoint Upregulated[1][2][3]Not Primarily ReportedNot Applicable
E2F Targets Upregulated[1][2][3]DownregulatedE2F1, CCNE1
PI3K/AKT/mTOR Pathway Not Primarily ReportedDownregulatedAKT1, MTOR, GSK3B

Note: Quantitative data for GL24 (e.g., fold change, p-values) are not publicly available at the time of this publication.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of transcriptomic studies. Below are generalized protocols for RNA sequencing analysis based on standard practices, as the specific protocol for the GL24 study was not available in the public domain.

1. Cell Culture and Treatment:

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with the respective compounds (e.g., GL24 at its IC50 concentration) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24-48 hours).

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • RNA sequencing libraries are prepared from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified using tools such as HTSeq-count or Salmon.

  • Differential Expression Analysis: Differentially expressed genes between the treated and control groups are identified using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the this compound derivative GL24 and a representative kinase inhibitor, as well as a generalized experimental workflow for transcriptomic analysis.

GL24_Signaling_Pathway cluster_drug GL24 Treatment cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome GL24 GL24 ER_Stress ER Stress (UPR) GL24->ER_Stress p53_Activation p53 Pathway Activation ER_Stress->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest G2M_Checkpoint G2/M Checkpoint Activation G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets E2F Target Upregulation E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Kinase_Inhibitor_Pathway cluster_drug Kinase Inhibitor Treatment cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcome Cellular Outcome Kinase_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K PI3K Kinase_Inhibitor->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Survival Decreased Survival mTOR->Survival Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway Enrichment Analysis Diff_Expression->Pathway_Analysis

References

A Comparative Guide to the Cross-Reactivity of 4-(Phenylsulfonyl)morpholine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(phenylsulfonyl)morpholine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors, particularly in the oncology space. Its derivatives have shown potential in modulating critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. A key challenge in the development of kinase inhibitors is achieving a desirable selectivity profile to maximize on-target efficacy while minimizing off-target effects that can lead to toxicity.

This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical this compound-based inhibitors (PSM-A, PSM-B, and PSM-C) against two well-characterized PI3K inhibitors containing a morpholine moiety, ZSTK474 and Pictilisib (GDC-0941). The data presented for the PSM compounds are illustrative and based on typical selectivity patterns observed for this class of inhibitors, designed to provide a framework for evaluating and comparing their performance.

Data Presentation: Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 in nM) of the hypothetical this compound-based inhibitors and the reference compounds against a panel of selected kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity against PI3K/mTOR Pathway Kinases

Kinase TargetPSM-A (IC50, nM)PSM-B (IC50, nM)PSM-C (IC50, nM)ZSTK474 (IC50, nM)[1][2][3][4]Pictilisib (GDC-0941) (IC50, nM)[5][6][7][8][9][10][11][12]
PI3Kα (p110α)15550163
PI3Kβ (p110β)150802504433
PI3Kδ (p110δ)25108053
PI3Kγ (p110γ)2001203004975
mTOR>1000500>5000>10000193
DNA-PK800350>5000>10000>1000

Table 2: Off-Target Kinase Profiling

Kinase TargetPSM-A (IC50, nM)PSM-B (IC50, nM)PSM-C (IC50, nM)ZSTK474 (IC50, nM)[1][2]Pictilisib (GDC-0941) (IC50, nM)[6]
AKT1>5000>5000>10000>10000>1000
MEK1>10000>10000>10000>30000>1000
ERK2>10000>10000>10000>30000>1000
CDK2>50008000>10000>30000>1000
SRC25005000>10000>30000>1000
VEGFR215003000>10000>30000>1000

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity studies are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (this compound-based inhibitors and reference compounds)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (Kinase-Glo®)

This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13][14][15][16]

Materials:

  • Purified recombinant kinases

  • Specific substrates

  • Test compounds

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white, opaque 96- or 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound.

  • Incubate the plate at room temperature for the desired reaction time.

  • Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[17][18][19][20][21]

Materials:

  • Cultured cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies specific to the target protein

  • Western blotting or ELISA equipment

Procedure:

  • Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Lyse the cells to release the soluble proteins.

  • Separate the precipitated proteins from the soluble fraction by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Detect the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is a primary target for many morpholine-containing inhibitors.[13][14][17][22][23]

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Kinase_Selectivity_Workflow Compound Test Compound (e.g., PSM-A) Primary_Assay Primary Screen (e.g., against PI3Kα) Compound->Primary_Assay Dose_Response IC50 Determination (10-point curve) Primary_Assay->Dose_Response Active compounds Kinase_Panel Broad Kinase Panel Screen (>100 kinases) Dose_Response->Kinase_Panel Potent compounds Data_Analysis Data Analysis & Selectivity Score Calculation Kinase_Panel->Data_Analysis Cellular_Assay Cellular Target Engagement (e.g., CETSA) Data_Analysis->Cellular_Assay Selective compounds Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

References

Comparative analysis of different synthetic routes to substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and frequent appearance in FDA-approved drugs. The synthesis of substituted morpholines is, therefore, a critical endeavor in the development of novel therapeutics. This guide provides a comparative analysis of several prominent synthetic routes to substituted morpholines, offering a side-by-side examination of their methodologies, efficiencies, and substrate scope, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes to Substituted Morpholines

The choice of synthetic strategy for constructing a substituted morpholine is dictated by factors such as the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. Below is a summary of key performance indicators for the methodologies detailed in this guide.

Synthetic RouteKey Features & AdvantagesTypical YieldsStereoselectivityKey Limitations
1. Cyclization of Amino Alcohols with Ethylene Sulfate High-yielding, redox-neutral, uses inexpensive reagents, operationally simple one or two-step process.[1]70-95%Substrate-dependentLimited commercial availability of substituted ethylene sulfates.
2. Palladium-Catalyzed Carboamination Excellent for cis-3,5-disubstituted morpholines, good functional group tolerance.[2]46-75%High diastereoselectivity (>20:1 dr)Requires multi-step synthesis of starting materials, catalyst can be expensive.[2]
3. Intramolecular Reductive Etherification Stereoselective synthesis of C-substituted morpholines, good to excellent yields.[3][4][5]70-95%High diastereoselectivityRequires preparation of keto-alcohol precursors.
4. Copper-Catalyzed Three-Component Reaction High convergence, utilizes readily available starting materials (amino alcohols, aldehydes, diazomalonates).[6][7][8][9]41-70%Generally low diastereoselectivityDiazomalonates can be hazardous; substrate scope can be limited.[6]
5. Ugi MCR followed by Cyclization Rapid generation of molecular complexity from simple starting materials, suitable for library synthesis.[10][11][12][13]50-80% (two steps)Dependent on cyclization strategyCan require post-MCR modifications and purification challenges.
6. Gold-Catalyzed Cyclization of N-Propargylamines Mild reaction conditions, good for specific substitution patterns.[14][15][16]60-90%Substrate-dependentRequires synthesis of specialized starting materials, catalyst cost.
7. Diels-Alder Cycloaddition Powerful for constructing the morpholine ring with defined stereochemistry, particularly for complex polycyclic systems.[17][18][19]VariableHigh (endo-selectivity)Limited to specific diene and dienophile combinations, may require harsh conditions.[17]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to substituted morpholines.

synthetic_routes cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Product Amino Alcohols Amino Alcohols Cyclization Cyclization Amino Alcohols->Cyclization Cu-Catalyzed 3-Component Cu-Catalyzed 3-Component Amino Alcohols->Cu-Catalyzed 3-Component Ugi MCR + Cyclization Ugi MCR + Cyclization Amino Alcohols->Ugi MCR + Cyclization Ethylene Sulfate Ethylene Sulfate Ethylene Sulfate->Cyclization N-Allyl Ethanolamines N-Allyl Ethanolamines Pd-Catalyzed Carboamination Pd-Catalyzed Carboamination N-Allyl Ethanolamines->Pd-Catalyzed Carboamination Aryl/Alkenyl Bromides Aryl/Alkenyl Bromides Aryl/Alkenyl Bromides->Pd-Catalyzed Carboamination Keto Alcohols Keto Alcohols Reductive Etherification Reductive Etherification Keto Alcohols->Reductive Etherification Aldehydes Aldehydes Aldehydes->Cu-Catalyzed 3-Component Aldehydes->Ugi MCR + Cyclization Diazomalonates Diazomalonates Diazomalonates->Cu-Catalyzed 3-Component Isocyanides Isocyanides Isocyanides->Ugi MCR + Cyclization Carboxylic Acids Carboxylic Acids Carboxylic Acids->Ugi MCR + Cyclization N-Propargylamines N-Propargylamines Au-Catalyzed Cyclization Au-Catalyzed Cyclization N-Propargylamines->Au-Catalyzed Cyclization Dienes Dienes Diels-Alder Diels-Alder Dienes->Diels-Alder Dienophiles Dienophiles Dienophiles->Diels-Alder Substituted Morpholines Substituted Morpholines Cyclization->Substituted Morpholines Pd-Catalyzed Carboamination->Substituted Morpholines Reductive Etherification->Substituted Morpholines Cu-Catalyzed 3-Component->Substituted Morpholines Ugi MCR + Cyclization->Substituted Morpholines Au-Catalyzed Cyclization->Substituted Morpholines Diels-Alder->Substituted Morpholines

Caption: Overview of synthetic routes to substituted morpholines.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Cyclization of Amino Alcohols with Ethylene Sulfate

This method provides a straightforward and high-yielding route to N-substituted morpholines.[1][20]

Representative Procedure: To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent such as THF or DMSO is added potassium tert-butoxide (2.2 equiv) at room temperature. The mixture is stirred for 30 minutes, followed by the addition of ethylene sulfate (1.1 equiv). The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired morpholine.

Palladium-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

This protocol is particularly useful for the stereoselective synthesis of cis-3,5-disubstituted morpholines.[2]

Representative Procedure: A Schlenk tube is charged with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv). The tube is evacuated and backfilled with nitrogen. The aryl bromide (2.0 equiv) and a solution of the N-allyl ethanolamine substrate (1.0 equiv) in toluene (0.4 M) are added. The reaction mixture is heated at 105 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the cis-3,5-disubstituted morpholine.

Indium(III)-Catalyzed Intramolecular Reductive Etherification

This method allows for the stereoselective synthesis of various C-substituted morpholines.[3][4][5]

Representative Procedure: To a solution of the keto alcohol (1.0 equiv) in dichloromethane (0.1 M) is added In(OTf)₃ (10 mol%). The mixture is cooled to 0 °C, and triethylsilane (2.0 equiv) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the substituted morpholine.

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

This convergent approach enables the rapid synthesis of polysubstituted morpholines.[6][7][8][9]

Representative Procedure: To a mixture of the amino alcohol (2.0 equiv) and the aldehyde (3.0 equiv) in a suitable solvent like 1,2-dichloroethane (0.2 M) is added Cu(I) catalyst (e.g., CuI, 5 mol%). The diazomalonate (1.0 equiv) is then added, and the reaction mixture is stirred at 80 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the highly substituted morpholine.

Ugi Multicomponent Reaction followed by Intramolecular Cyclization

This strategy is highly valuable for generating libraries of diverse morpholine derivatives.[10][11][12][13]

Representative Procedure (Ugi Reaction): To a solution of the amino alcohol (1.0 equiv) in methanol is added the aldehyde or ketone (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude Ugi adduct is typically used in the subsequent cyclization step without further purification.

Representative Procedure (Intramolecular Cyclization): The crude Ugi adduct is dissolved in a suitable solvent (e.g., THF, DMF), and a base (e.g., NaH, K₂CO₃) is added. The reaction mixture is stirred at room temperature or heated to reflux until the cyclization is complete (monitored by TLC). The reaction is quenched, extracted, and purified by column chromatography to yield the substituted morpholinone, which can be further reduced to the corresponding morpholine.

Gold-Catalyzed Cyclization of N-Propargylamines

This method provides access to specific substituted morpholines under mild conditions.[14][15][16]

Representative Procedure: To a solution of the N-propargylamino epoxide or alcohol (1.0 equiv) in a solvent such as dichloromethane or toluene is added a gold(I) catalyst (e.g., AuCl(PPh₃)/AgSbF₆, 1-5 mol%). The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is purified by flash chromatography to afford the desired morpholine derivative.

Diels-Alder Cycloaddition

The Diels-Alder reaction can be a powerful tool for the construction of the morpholine ring, especially in the context of complex, polycyclic molecules.[17][18][19]

Representative Procedure: A solution of the diene (e.g., a substituted 1,3-butadiene derivative) and the dienophile (e.g., an α,β-unsaturated carbonyl compound) in a suitable solvent (e.g., toluene, xylene) is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the cycloadduct. Lewis acid catalysis can also be employed to accelerate the reaction and enhance stereoselectivity.

Logical Relationship of Synthetic Strategies

The choice of a synthetic route is often a balance between the desired complexity of the final product and the synthetic efficiency.

logical_flow start Desired Substituted Morpholine complexity High Structural Complexity? start->complexity mcr Multi-Component Reactions (Ugi, Cu-Catalyzed) complexity->mcr Yes stepwise Stepwise Synthesis complexity->stepwise No stereochem Specific Stereochemistry? stereoselective Stereoselective Methods (Pd-Carboamination, Reductive Etherification) stereochem->stereoselective Yes non_stereoselective Non-Stereoselective or Substrate-Dependent Methods (Cyclization of Amino Alcohols) stereochem->non_stereoselective No cycloaddition Cycloaddition Reactions (Diels-Alder) stereochem->cycloaddition Yes (for specific patterns) mcr->stereochem stepwise->stereochem

Caption: Decision-making flowchart for selecting a synthetic route.

References

Navigating Metabolic Stability: A Comparative Guide for Morpholine-Containing Drug Candidates and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being metabolic instability. The metabolic fate of a compound dictates its pharmacokinetic profile, influencing its efficacy and safety. The morpholine ring, a common scaffold in medicinal chemistry, is often incorporated to enhance aqueous solubility and other physicochemical properties. However, its metabolic stability, and that of its alternatives, remains a critical consideration. This guide provides an objective comparison of the metabolic stability of morpholine-containing compounds against common heterocyclic alternatives, supported by experimental data and detailed methodologies.

The Metabolic Landscape: Morpholine and Its Competitors

The metabolic stability of a drug candidate is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The structure of a heterocyclic ring system plays a pivotal role in its metabolic fate.

Morpholine: Generally considered to be relatively metabolically stable, the electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine. This can decrease the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.[1] However, it is not metabolically inert and can undergo several metabolic transformations.

Piperidine: This common alternative is often more susceptible to metabolism than morpholine. The absence of the electron-withdrawing oxygen atom makes the piperidine ring more prone to a wider range of metabolic attacks, often leading to more rapid clearance.[1]

Piperazine: As a symmetrical diamine, piperazine offers two potential sites for metabolism. Its metabolic pathways often involve N-dealkylation, N-oxidation, and ring oxidation, primarily mediated by CYP enzymes.

Thiomorpholine: The sulfur atom in the thiomorpholine ring introduces unique metabolic possibilities. Oxidation of the sulfur to a sulfoxide or sulfone is a common metabolic pathway, in addition to C-N bond cleavage.

Visualizing Metabolic Fates

The following diagrams, generated using Graphviz, illustrate the principal metabolic pathways for each heterocyclic scaffold.

cluster_morpholine Morpholine Metabolism Morpholine Morpholine N-dealkylation N-dealkylation Morpholine->N-dealkylation Ring Oxidation Ring Oxidation Morpholine->Ring Oxidation N-oxidation N-oxidation Morpholine->N-oxidation Ring Opening Ring Opening Ring Oxidation->Ring Opening

Caption: Major metabolic pathways of the morpholine moiety.

cluster_piperidine Piperidine Metabolism Piperidine Piperidine N-dealkylation N-dealkylation Piperidine->N-dealkylation Alpha-carbon Oxidation (Lactam formation) Alpha-carbon Oxidation (Lactam formation) Piperidine->Alpha-carbon Oxidation (Lactam formation) N-oxidation N-oxidation Piperidine->N-oxidation Ring Opening Ring Opening Piperidine->Ring Opening

Caption: Common metabolic pathways of the piperidine ring.

cluster_piperazine Piperazine Metabolism Piperazine Piperazine N-dealkylation N-dealkylation Piperazine->N-dealkylation N-oxidation N-oxidation Piperazine->N-oxidation Ring Hydroxylation Ring Hydroxylation Piperazine->Ring Hydroxylation Conjugation Conjugation Piperazine->Conjugation

Caption: Primary metabolic routes for piperazine-containing compounds.

cluster_thiomorpholine Thiomorpholine Metabolism Thiomorpholine Thiomorpholine S-oxidation (Sulfoxide, Sulfone) S-oxidation (Sulfoxide, Sulfone) Thiomorpholine->S-oxidation (Sulfoxide, Sulfone) C-N Bond Cleavage C-N Bond Cleavage Thiomorpholine->C-N Bond Cleavage N-dealkylation N-dealkylation Thiomorpholine->N-dealkylation

Caption: Key metabolic pathways observed for the thiomorpholine moiety.

Quantitative Comparison of Metabolic Stability

The following table presents illustrative data from a simulated head-to-head microsomal stability assay comparing a hypothetical set of morpholine and piperidine analogs.[1] It is important to note that direct, comprehensive quantitative comparisons across all four heterocyclic rings (morpholine, piperidine, piperazine, and thiomorpholine) under identical experimental conditions are limited in the public domain. The data below highlights the typical differences observed between morpholine and piperidine scaffolds.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1 Morpholine45.222.1
Analog-M2 Morpholine> 60< 10.0
Analog-M3 Morpholine33.829.6
Analog-P1 Piperidine18.554.1
Analog-P2 Piperidine25.139.8
Analog-P3 Piperidine12.778.7

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular context of the drug candidate.

Bioisosteric Replacement: A Strategy to Enhance Metabolic Stability

When a morpholine-containing compound exhibits undesirable metabolic instability, medicinal chemists can employ bioisosteric replacement strategies. This involves substituting the morpholine ring with another group that retains similar physicochemical properties but possesses a different metabolic profile.

Successful examples of bioisosteric replacements for morpholine that have led to improved metabolic stability include:

  • Tetrahydro-2H-pyran (THP) and 3,6-dihydro-2H-pyran (DHP): In the development of mTOR kinase inhibitors, replacing a morpholine moiety with a THP ring resulted in a compound with higher metabolic stability in human hepatocytes.

  • Spirocyclic oxetanes: These motifs can serve as bioisosteres for morpholine, offering improved metabolic stability and solubility while maintaining or enhancing biological activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. Below are standard protocols for two key in vitro assays.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.

Materials:

  • Test compound and positive control (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination)

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the test compound to the final working concentration (e.g., 1 µM) in phosphate buffer.

  • Prepare a suspension of HLMs in phosphate buffer (e.g., 0.5 mg/mL).

  • Pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

Objective: To provide a more comprehensive assessment of metabolic stability using intact hepatocytes, which contain both Phase I and Phase II metabolic enzymes and cofactors.

Materials:

  • Test compound and positive controls (for Phase I and Phase II metabolism, e.g., 7-hydroxycoumarin, testosterone)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile with an internal standard

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Prepare a stock solution of the test compound and dilute it to the final working concentration in the incubation medium.

  • Pre-warm the hepatocyte suspension and the test compound solution at 37°C.

  • Initiate the incubation by adding the test compound to the hepatocyte suspension in a shaking water bath or incubator.

  • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

  • Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Lyse the cells and precipitate proteins.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Similar to the microsomal stability assay, calculate the percentage of remaining parent compound, half-life (t½), and intrinsic clearance (CLint).

  • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Time-point Sampling Time-point Sampling Incubation->Time-point Sampling Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching Sample Processing Sample Processing Reaction Quenching->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: General workflow for conducting an in vitro metabolic stability assay.

Conclusion

The selection of a heterocyclic scaffold is a critical decision in drug design with significant implications for a candidate's metabolic stability and overall pharmacokinetic profile. While morpholine is often favored for its beneficial physicochemical properties and generally good metabolic stability, it is not a universally superior choice. Piperidine, piperazine, and thiomorpholine present viable alternatives, each with distinct metabolic characteristics. A thorough understanding of the metabolic pathways of these rings, coupled with robust in vitro testing, is essential for making informed decisions. Furthermore, the judicious use of bioisosteric replacement strategies can be a powerful tool to mitigate metabolic liabilities and optimize drug candidates for clinical success. This guide provides a foundational framework for researchers to navigate these complex decisions and advance the development of safer and more effective medicines.

References

Statistical validation of experimental results for morpholine compound assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of experimental results obtained from assays involving morpholine-containing compounds. It offers an objective comparison of hypothetical morpholine-based drug candidates against established inhibitors, supported by experimental data and detailed protocols. The methodologies and data presented herein are designed to serve as a practical reference for researchers engaged in the discovery and development of novel therapeutics centered around the versatile morpholine scaffold.

Introduction to Morpholine Compounds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Its presence in numerous approved drugs is a testament to its utility. This guide will focus on two distinct, hypothetical morpholine-containing compounds to illustrate the validation process:

  • Compound A (MC-PI3K-1): A novel inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.

  • Compound B (MC-DRD2-1): A novel ligand designed to target the Dopamine D2 receptor (D2R), a key player in various neurological and psychiatric disorders.

We will compare these hypothetical compounds to known inhibitors, ZSTK474 (for PI3K) and Spiperone (for D2R), to demonstrate a robust validation workflow.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data from key assays, providing a clear comparison of the performance of our hypothetical compounds against established alternatives.

Table 1: In Vitro Kinase Inhibition of PI3K Isoforms
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
MC-PI3K-1 (Hypothetical) 2555860
ZSTK474 (Reference) 1644549

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data for ZSTK474 is sourced from published literature.[1]

Table 2: Cell Viability in Human Pancreatic Cancer Cell Line (AsPC-1)
CompoundIC50 (µM)
MC-PI3K-1 (Hypothetical) 0.35
ZSTK474 (Reference) 0.23

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after 72 hours of treatment. Data for ZSTK474 is sourced from published literature.[1]

Table 3: Dopamine D2 Receptor Binding Affinity
CompoundKi (nM)
MC-DRD2-1 (Hypothetical) 5.2
Spiperone (Reference) 0.15

Ki (inhibitory constant) represents the affinity of the compound for the D2 receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility.

PI3K In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the inhibitory activity of compounds against purified PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.[2][3][4][5]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Lipid substrate (e.g., PIP2:3PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (MC-PI3K-1, ZSTK474) dissolved in DMSO

  • Assay buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[2][3]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the respective PI3K enzyme diluted in assay buffer containing the lipid substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of inhibitors on the proliferation of cancer cell lines.

Materials:

  • Human pancreatic cancer cell line (e.g., AsPC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (MC-PI3K-1, ZSTK474)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed AsPC-1 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Dopamine D2 Receptor Binding Assay

This competitive binding assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone

  • Unlabeled competitor: Spiperone (for non-specific binding) and MC-DRD2-1 (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (near its Kd value), and varying concentrations of the unlabeled test compound (MC-DRD2-1) or a high concentration of unlabeled Spiperone (to determine non-specific binding). The total binding is measured in the absence of any unlabeled competitor.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Data Acquisition: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Statistical Validation of Results

Dose-Response Curve Analysis

For both the kinase inhibition and cell viability assays, the primary data consists of responses at various compound concentrations.

  • Data Normalization: The raw data (luminescence or absorbance) is normalized. For inhibition assays, the data is typically converted to "Percent Inhibition" relative to positive (no inhibitor) and negative (maximal inhibition) controls.

  • Non-linear Regression: The normalized data is then plotted with the logarithm of the compound concentration on the x-axis and the response on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression (e.g., four-parameter logistic model). This allows for the determination of the IC50 value.[6]

  • Goodness of Fit: The quality of the curve fit should be assessed using statistical parameters such as R-squared.

Receptor Binding Data Analysis

For the competitive receptor binding assay, the data is analyzed to determine the inhibitory constant (Ki).

  • IC50 Determination: Similar to the dose-response analysis, the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined by fitting the data to a sigmoidal curve.

  • Cheng-Prusoff Equation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand.[7]

Comparative Statistical Tests

To determine if the observed differences in potency (IC50 or Ki values) between the hypothetical compounds and the reference compounds are statistically significant, appropriate statistical tests should be employed.

  • Student's t-test: If comparing the means of two groups (e.g., the IC50 of MC-PI3K-1 vs. ZSTK474 from multiple independent experiments), an unpaired Student's t-test can be used.

  • Analysis of Variance (ANOVA): When comparing the means of more than two groups (e.g., comparing the IC50 values of a compound across multiple cell lines), a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate.

A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed difference is unlikely to be due to random chance.

Visualizations of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the biological pathways and experimental processes.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC2 mTORC2 mTORC2->Akt P Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle FOXO->Cell_Cycle Survival Cell Survival FOXO->Survival MC_PI3K_1 MC-PI3K-1 MC_PI3K_1->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with the inhibitory action of MC-PI3K-1.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_validation Validation Kinase_Assay PI3K Kinase Assay Dose_Response Dose-Response Curve (Non-linear Regression) Kinase_Assay->Dose_Response Cell_Viability Cell Viability Assay Cell_Viability->Dose_Response Receptor_Binding Receptor Binding Assay Receptor_Binding->Dose_Response IC50_Ki IC50 / Ki Determination Dose_Response->IC50_Ki Stats_Test Statistical Significance (t-test / ANOVA) IC50_Ki->Stats_Test Conclusion Validate Compound Efficacy & Potency Stats_Test->Conclusion

Caption: General experimental workflow for morpholine compound validation.

Statistical_Logic Data Raw Experimental Data (e.g., Absorbance, Luminescence) Norm Data Normalization (% Inhibition / % Control) Data->Norm Fit Non-linear Regression (Sigmoidal Curve Fit) Norm->Fit Params Parameter Estimation (IC50, Ki) Fit->Params Hypothesis Formulate Null Hypothesis (H0: No difference in means) Params->Hypothesis Test Perform Statistical Test (e.g., t-test, ANOVA) Hypothesis->Test PValue Calculate p-value Test->PValue Decision Decision (p < 0.05?) PValue->Decision Conclusion_Sig Conclusion: Statistically Significant Difference Decision->Conclusion_Sig Yes Conclusion_NS Conclusion: No Statistically Significant Difference Decision->Conclusion_NS No

Caption: Logical flow of the statistical analysis process.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Phenylsulfonyl)morpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Phenylsulfonyl)morpholine, ensuring operational integrity and adherence to best practices.

Core Principles of Chemical Waste Disposal

The disposal of this compound, as with any laboratory chemical, must always be conducted in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures. Chemical waste generators are responsible for the correct classification and labeling of waste to ensure safe handling and disposal.[1]

Pre-Disposal and Handling Considerations

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should also be disposed of as hazardous waste.

Disposal Procedures for this compound

Unused or Waste Product:

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary recommended method of disposal is through a licensed and approved hazardous waste disposal facility.[1][2]

  • The chemical should be in a well-sealed, properly labeled container. The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.

  • Contact your institution's EHS department to arrange for pickup and disposal.

Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous chemical waste.

  • After thorough cleaning, the container may be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Experimental Protocol: Neutralization of Similar Sulfonyl Halides (for informational purposes)

While not a direct protocol for this compound, the following is a general procedure for the hydrolysis of sulfonyl halides, which are structurally related. This should only be performed by trained personnel in a controlled laboratory setting and is provided for informational context on the reactivity of similar compounds.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a dilute solution of sodium hydroxide.

  • Cool the flask in an ice bath.

  • Slowly add a solution of the sulfonyl compound in a water-miscible solvent (e.g., acetone) to the stirred, cooled base solution via the dropping funnel.

  • Monitor the temperature to ensure the reaction does not become too exothermic.

  • After the addition is complete, continue stirring for a period to ensure complete reaction.

  • The resulting solution should be neutralized and then disposed of as aqueous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_waste Waste Product Disposal cluster_disposal Final Disposal start Start: Need to Dispose of this compound wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe work_ventilated Work in a Well-Ventilated Area (Chemical Fume Hood) wear_ppe->work_ventilated is_spill Is it a Spill? work_ventilated->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes unused_product Unused/Waste Product is_spill->unused_product No collect_spill Collect Absorbed Material contain_spill->collect_spill package_spill Package in a Labeled, Sealed Container collect_spill->package_spill contact_ehs Contact Institutional EHS for Pickup package_spill->contact_ehs package_waste Ensure Proper Labeling and Sealing of Container unused_product->package_waste package_waste->contact_ehs end_point Disposal by Approved Hazardous Waste Facility contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Phenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Phenylsulfonyl)morpholine, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesMust be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Eyes/Face Safety goggles with side-shields or face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards.
Body Laboratory coat or chemical-resistant clothingFire/flame resistant and impervious clothing should be worn.[1]
Respiratory Full-face respirator or NIOSH/MSHA approved respiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Use in a well-ventilated area is crucial.[1]

Operational Plan

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep the compound away from strong oxidizing agents and strong bases.[3]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[5]

In Case of Accidental Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

  • Waste Collection: Collect waste material in suitable, closed containers for disposal.[2][3]

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] The material may need to be disposed of as hazardous waste.

  • Contaminated PPE: Treat all PPE worn during handling as potentially contaminated and dispose of it accordingly.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Handle Compound C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff PPE F->G

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylsulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Phenylsulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.